Product packaging for 4-tert-Butylthiophenol(Cat. No.:CAS No. 2396-68-1)

4-tert-Butylthiophenol

Cat. No.: B146185
CAS No.: 2396-68-1
M. Wt: 166.29 g/mol
InChI Key: GNXBFFHXJDZGEK-UHFFFAOYSA-N
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Description

4-tert-Butylthiophenol, also known as this compound, is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229514. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14S B146185 4-tert-Butylthiophenol CAS No. 2396-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylbenzenethiol
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InChI

InChI=1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3
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InChI Key

GNXBFFHXJDZGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14S
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DSSTOX Substance ID

DTXSID9048196
Record name 4-tert-Butylbenzenethiol
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Molecular Weight

166.29 g/mol
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CAS No.

2396-68-1
Record name 4-tert-Butylthiophenol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-Butylthiophenol (also known as 4-tert-butylbenzenethiol), an organic compound with applications as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and as a stabilizer in polymer systems.[1][2] This document details established synthetic methodologies, experimental protocols, and key characterization data to support research and development activities.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][3][4] It is characterized by a distinct thiol odor and is sensitive to air.[3] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄S[4]
Molecular Weight166.28 g/mol [4]
Boiling Point238 °C (lit.)[3]
Melting Point-11 °C[3]
Density0.964 g/mL at 25 °C (lit.)[3]
Refractive Indexn20/D 1.5480 (lit.)[3]
Water SolubilityInsoluble[3]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The following sections detail three distinct and effective methods.

Synthesis from Thiophenol and Isobutylene

This method involves the Friedel-Crafts alkylation of thiophenol with isobutylene using a boron trifluoride-phosphoric acid complex as a catalyst.

To a mixture of 1100 grams (10.0 moles) of thiophenol and 300 grams of boron trifluoride-phosphoric acid complex, 620 grams (10.9 moles) of isobutylene is slowly added with stirring at 0°C. After the addition is complete, the mixture is stirred at 0-10°C for two hours. The reaction mixture is then heated to 70°C and stirred at 70-75°C for an additional two hours. After cooling to 25°C, the organic layer is separated from the catalyst layer and dissolved in 500 ml of toluene. The toluene solution is washed four times with 1000-ml portions of water and subsequently dried with magnesium sulfate. The toluene is removed in vacuo, and the residue is distilled to yield this compound.

  • Yield: 68%

  • Boiling Point of Product: 58°-60°C at 1.00 mm Hg

Synthesis_from_Thiophenol_and_Isobutylene thiophenol Thiophenol mixing Mixing and Reaction (0-10°C, 2h then 70-75°C, 2h) thiophenol->mixing isobutylene Isobutylene isobutylene->mixing catalyst BF₃-H₃PO₄ Complex catalyst->mixing workup Workup (Separation, Washing, Drying) mixing->workup distillation Distillation workup->distillation product This compound distillation->product

Caption: Synthesis of this compound from Thiophenol and Isobutylene.

Synthesis from p-tert-Butylbenzenesulfonyl Chloride

This procedure involves the reduction of p-tert-butylbenzenesulfonyl chloride to the corresponding thiophenol.

In a reaction vessel, 60.0 g of p-tert-butylbenzenesulfonyl chloride, 250 ml of water, and 150 ml of chlorosulfonic acid are combined and mechanically stirred. To this mixture, 1.3 g of triphenylphosphine, 5.7 g of iron, and 34 g of sodium sulfide are added. The reaction is carried out at 200°C for 4 hours, with progress monitored by TLC. After the reaction, the mixture is allowed to stand, and the aqueous layer is separated. The pH of the aqueous layer is adjusted to 1.0, and the organic phase is extracted. The solvent is concentrated, and the product is purified by distillation under reduced pressure.[1]

  • Yield: 93.7%[1]

Synthesis_from_Sulfonyl_Chloride start_material p-tert-Butylbenzenesulfonyl Chloride reaction Reaction (200°C, 4h) start_material->reaction reagents H₂O, Chlorosulfonic Acid, Triphenylphosphine, Fe, Na₂S reagents->reaction workup Workup (Separation, pH Adjustment, Extraction) reaction->workup purification Distillation workup->purification product This compound purification->product

Caption: Synthesis from p-tert-Butylbenzenesulfonyl Chloride.

Synthesis from tert-Butyl 4-(tert-butyl)phenyl Sulfide and Thiophenol

This route involves the transalkylation of tert-butyl 4-(tert-butyl)phenyl sulfide with thiophenol.

A mixture of tert-butyl 4-(tert-butyl)phenyl sulfide, thiophenol, and a boron trifluoride-phosphoric acid complex is slowly heated to 90°C and stirred for four hours. The reaction mixture is then cooled to 25°C. The organic layer is separated and purified to yield this compound.[1]

Synthesis_from_Sulfide start_material tert-Butyl 4-(tert-butyl)phenyl Sulfide reaction Reaction (90°C, 4h) start_material->reaction reagent Thiophenol reagent->reaction catalyst BF₃-H₃PO₄ Complex catalyst->reaction purification Purification of Organic Layer reaction->purification product This compound purification->product

References

physicochemical properties of 4-tert-butylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-butylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-tert-butylbenzenethiol, is an organic aromatic compound with the chemical formula C₁₀H₁₄S.[1][2] It is structurally characterized by a benzene ring substituted with a thiol (-SH) group and a tert-butyl group at the para position.[2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, and is also utilized in the production of polymers, resins, and fragrances.[1][3][4] Its distinct thiol odor and reactivity make it a versatile component in various chemical processes.[1][3] At room temperature, it typically presents as a clear, colorless to pale yellow liquid.[2][5]

Core Physicochemical Properties

The key are summarized in the table below, providing a comprehensive overview for laboratory and industrial applications.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄S[1][4]
Molecular Weight 166.28 - 166.29 g/mol [1]
CAS Number 2396-68-1[1][2][4]
Appearance Clear, colorless to light yellow liquid[2][5]
Odor Strong, stench, thiol-like[1][4]
Melting Point -11 °C[1][4]
Boiling Point 230.5 - 238 °C at 760 mmHg[1][4]
Density 0.964 - 0.99 g/cm³ at 25 °C[1][4]
Refractive Index (n20/D) 1.5480 - 1.5485[1][4]
Flash Point 96.9 °C to >110°C (>230 °F)[1][4]
Water Solubility Insoluble / Sparingly soluble[2][3][4]
Organic Solvent Solubility Soluble in ethanol, methanol, and ether[3]
pKa 6.76 ± 0.10 (Predicted)[1][2]
Vapor Pressure 0.0992 mmHg at 25 °C[1][6]
LogP 3.27280[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key properties are crucial for reproducible research. The following sections provide protocols for the synthesis, solubility determination, and pKa measurement of this compound.

Synthesis of this compound

A common method for synthesizing this compound involves the acid-catalyzed alkylation of thiophenol with isobutylene.[7]

G start Start: Reagents reagents Thiophenol Isobutylene Boron trifluoride-phosphoric acid complex start->reagents Prepare reaction 1. Mix thiophenol and catalyst. 2. Add isobutylene slowly at 0°C. 3. Stir at 0-10°C for 2 hours. reagents->reaction React heating Heat to 70°C and stir for 2 hours. reaction->heating Post-reaction separation Cool to 25°C. Separate organic layer from catalyst layer. heating->separation Workup wash Add toluene. Wash with water (4x). Dry with MgSO₄. separation->wash Purify purification Evaporate toluene in vacuo. Distill residue in a 10-tray column (58-60°C / 1.00 mm). wash->purification Isolate product Product: 4-(tert-butyl)thiophenol purification->product Yields

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a suitable reaction vessel, mix 1100 grams (10.0 moles) of thiophenol with 300 grams of a boron trifluoride-phosphoric acid complex.[7]

  • Addition of Alkylating Agent: While stirring, slowly add 620 grams (10.9 moles) of isobutylene to the mixture, maintaining the temperature at 0°C.[7]

  • Initial Reaction: Once the addition is complete, continue stirring the mixture at a temperature between 0°C and 10°C for two hours.[7]

  • Heating: Heat the reaction mixture to 70°C and maintain stirring at 70-75°C for an additional two hours.[7]

  • Workup: Cool the mixture to 25°C. The mixture will separate into two layers. Separate the upper organic layer from the lower catalyst layer.[7]

  • Extraction and Washing: Add 500 ml of toluene to the organic layer. Wash this solution four times with 1000-ml portions of water. After the washes, dry the organic layer with magnesium sulfate.[7]

  • Purification: Remove the toluene by evaporation under vacuum. The resulting residue is then distilled in a 10-tray column at a pressure of 1.00 mm Hg. Collect the product fraction boiling at 58-60°C. This procedure yields approximately 1120 grams (68% yield) of 4-(tert-butyl)thiophenol.[7]

Solubility Determination

The solubility of this compound is assessed in various solvents to establish its polarity and miscibility characteristics. It is known to be sparingly soluble or insoluble in water but dissolves well in organic solvents.[3][4]

G start Start: Prepare Sample sample Place 0.2 ml of This compound in a test tube. start->sample add_solvent Add 3 ml of solvent in portions. sample->add_solvent shake Shake vigorously after each addition. add_solvent->shake observe Observe for dissolution (formation of a single homogeneous phase). shake->observe soluble Result: Soluble observe->soluble Yes insoluble Result: Insoluble observe->insoluble No next_solvent Repeat with next solvent: - Water - 5% NaOH - 5% HCl - Ethanol - Diethyl Ether soluble->next_solvent insoluble->next_solvent

Caption: Experimental workflow for solubility testing.

Detailed Protocol: This protocol is a standard qualitative method for assessing the solubility of an organic liquid.[8][9]

  • Sample Preparation: In a small test tube, place approximately 0.2 ml of this compound.[9]

  • Solvent Addition: Add 3 ml of the test solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether) in small portions (e.g., 0.5 ml at a time).[9]

  • Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to ensure thorough mixing.[8]

  • Observation: Observe the mixture to determine if the compound has completely dissolved. A compound is considered soluble if it forms a single homogeneous phase with the solvent.[10] If two distinct layers remain, it is considered immiscible (insoluble).[10]

  • Classification:

    • Insoluble in Water: Confirms its nonpolar character.[4]

    • Soluble in 5% NaOH: The solubility in a basic solution indicates the presence of an acidic functional group, in this case, the thiol group which can be deprotonated.[8][11]

    • Insoluble in 5% HCl: Confirms the absence of a basic functional group like an amine.[11]

    • Soluble in Organic Solvents (Ethanol, Ether): Demonstrates the principle of "like dissolves like," where the organic compound dissolves in nonpolar or moderately polar organic solvents.[3][10]

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of the thiol proton. The pKa of thiophenols can be determined experimentally using potentiometric or spectrophotometric titration.

G start Start: Prepare Solution solution Dissolve a known amount of This compound in a suitable solvent (e.g., aqueous ethanol). start->solution titration Titrate with a standardized NaOH solution, adding small, known aliquots. solution->titration measurement Record the pH of the solution after each aliquot addition using a calibrated pH meter. titration->measurement plot Plot pH (y-axis) vs. Volume of NaOH added (x-axis) to generate a titration curve. measurement->plot analysis Determine the volume of NaOH at the half-equivalence point. plot->analysis result Result: pKa = pH at the half-equivalence point. analysis->result

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in a solvent mixture, such as 50:50 ethanol/water, to ensure solubility.

  • Titration Setup: Place a known volume of the thiophenol solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the value along with the total volume of base added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show a region of buffering.

  • pKa Calculation: Determine the equivalence point, which is the point of maximum slope on the curve. The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where the concentrations of the thiol and its conjugate base (thiolate) are equal. At this point, the pH of the solution is equal to the pKa of the thiol.[12]

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the different types of protons in the molecule. Expected signals would include those for the tert-butyl group (a singlet), the aromatic protons (multiplets), and the thiol proton (a singlet). The chemical shifts of these signals provide information about their electronic environment.

    • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon atoms: the quaternary and methyl carbons of the tert-butyl group, and the four unique carbons of the benzene ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorption bands include:

    • S-H stretching band for the thiol group.

    • C-H stretching bands for the aromatic and aliphatic (tert-butyl) groups.

    • C=C stretching bands characteristic of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the molecular weight of this compound (approx. 166 g/mol ). The fragmentation pattern can help to confirm the structure.

References

An In-depth Technical Guide to 4-tert-Butylthiophenol (CAS 2396-68-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-tert-Butylthiophenol (CAS 2396-68-1). The information is intended to support research, development, and safety protocols for professionals working with this compound.

Physicochemical and Spectroscopic Data

This compound is a substituted thiophenol derivative characterized by a tert-butyl group at the para position of the benzene ring. It typically presents as a clear, colorless to pale yellow liquid or a white to off-white crystalline solid with a distinct sulfurous odor.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are essential for handling, storage, and application development.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄S[1]
Molecular Weight 166.28 g/mol [1]
Appearance Clear colorless to pale yellow liquid or white to off-white crystalline powder[1]
Odor Characteristic sulfurous, mercaptan-like[1]
Melting Point -11 °C[2][3]
Boiling Point 238 °C at 760 mmHg[2][3]
Density 0.964 - 0.99 g/mL at 25 °C[2][3]
Refractive Index 1.5480 at 20 °C[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)[1][4]
Vapor Pressure 0.0992 mmHg at 25 °C[2]
Flash Point > 110 °C (> 230 °F)[5][6]
pKa 6.76 (Predicted)[1][2]
Sensitivity Air sensitive[3]
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While publicly available spectra are limited, the expected spectral characteristics are outlined below based on the compound's structure.

1.2.1. ¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.3d2HAr-H (ortho to -SH)
~ 7.2d2HAr-H (meta to -SH)
~ 3.4s1HS-H
~ 1.3s9H-C(CH₃)₃

1.2.2. ¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmAssignment
~ 148Ar-C (para to -SH, attached to t-butyl)
~ 130Ar-C (ortho to -SH)
~ 128Ar-C (meta to -SH)
~ 126Ar-C (ipso, attached to -SH)
~ 34-C(CH₃)₃
~ 31-C(CH₃)₃

1.2.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2960 - 2850StrongAliphatic C-H stretch
2600 - 2550WeakS-H stretch
1600 - 1585MediumAromatic C=C stretch
1500 - 1400MediumAromatic C=C stretch
~ 830Strongp-disubstituted benzene C-H bend

1.2.4. Mass Spectrometry (MS) (Predicted)

m/zInterpretation
166Molecular ion [M]⁺
151[M - CH₃]⁺
133[M - SH]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

One common laboratory-scale synthesis involves the Friedel-Crafts alkylation of thiophenol with isobutylene, catalyzed by a Lewis acid.

Materials:

  • Thiophenol

  • Isobutylene

  • Boron trifluoride-phosphoric acid complex (catalyst)

  • Toluene

  • Magnesium sulfate

  • Water

Procedure:

  • A mixture of thiophenol and the boron trifluoride-phosphoric acid complex is prepared in a reaction vessel.

  • The mixture is cooled to 0 °C, and isobutylene is slowly added with continuous stirring.

  • After the addition is complete, the reaction mixture is stirred at 0-10 °C for two hours.

  • The mixture is then heated to 70 °C and maintained at 70-75 °C for an additional two hours.

  • After cooling to room temperature, the organic layer is separated from the catalyst layer and dissolved in toluene.

  • The toluene solution is washed multiple times with water and subsequently dried using magnesium sulfate.

  • Toluene is removed via vacuum evaporation, and the resulting residue is purified by distillation to yield this compound.

G thiophenol Thiophenol reactor Reaction Vessel (0-10 °C, 2h then 70-75 °C, 2h) thiophenol->reactor isobutylene Isobutylene isobutylene->reactor catalyst BF₃·H₃PO₄ Catalyst catalyst->reactor separation Phase Separation reactor->separation washing Toluene Dissolution & Water Wash separation->washing drying Drying (MgSO₄) washing->drying evaporation Solvent Evaporation drying->evaporation distillation Purification (Distillation) evaporation->distillation product This compound distillation->product G cluster_0 Radical Scavenging by this compound Thiophenol This compound (Ar-SH) ThiylRadical Thiyl Radical (Ar-S•) (Resonance Stabilized) Thiophenol->ThiylRadical H• donation Neutralized Neutralized Molecule (R-H) Radical Free Radical (R•) Radical->Neutralized G cluster_1 Estrogen Receptor Signaling Pathway Ligand This compound (Agonist) ER Estrogen Receptor (ER) (in cytoplasm) Ligand->ER Dimerization Dimerization ER->Dimerization Conformational Change HSP HSP90 HSP->ER dissociation Nucleus Translocation to Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

References

Spectral Analysis of 4-tert-butylthiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-tert-butylthiophenol (also known as 4-tert-butylbenzenethiol), a key intermediate in the synthesis of various organic compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction

This compound is an aromatic thiol compound with the chemical formula C₁₀H₁₄S. Its structure, characterized by a benzene ring substituted with a tert-butyl group and a thiol group in the para position, gives rise to a distinct spectral fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for its identification, purity assessment, and the characterization of its derivatives in research and development settings.

Spectral Data

The following tables summarize the expected quantitative spectral data for this compound. This data is compiled from typical values for similarly structured compounds and is supported by entries in spectral databases such as the Spectral Database for Organic Compounds (SDBS), where it is listed under entry number 10681.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the thiol proton, and the protons of the tert-butyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.3 - 7.2Doublet2HAr-H (ortho to -SH)
~ 7.1 - 7.0Doublet2HAr-H (ortho to -C(CH₃)₃)
~ 3.4Singlet1HS-H
~ 1.3Singlet9H-C(CH₃)₃

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic carbons, in addition to the signals for the tert-butyl group.

Chemical Shift (δ) ppmAssignment
~ 148Ar-C (ipso to -C(CH₃)₃)
~ 135Ar-C (ortho to -SH)
~ 128Ar-C (ortho to -C(CH₃)₃)
~ 126Ar-C (ipso to -SH)
~ 34-C (CH₃)₃
~ 31-C(CH₃ )₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2960 - 2870StrongAliphatic C-H stretch (tert-butyl)
~ 2600 - 2550WeakS-H stretch
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 830Strongpara-disubstituted C-H bend (out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
166High[M]⁺ (Molecular ion)
151High[M - CH₃]⁺
133Medium[M - SH]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
57High[C(CH₃)₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently obtained as a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Mount the plates in the spectrometer's sample holder.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis:

    • The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • A mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Integration, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation and Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Solubility of 4-tert-Butylthiophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-tert-Butylthiophenol and its Solubility

This compound is an organosulfur compound with the chemical formula (CH₃)₃CC₆H₄SH. Its structure, featuring a bulky tert-butyl group and a polar thiol group attached to a benzene ring, imparts a unique solubility profile. Generally, it is characterized by its low solubility in water and good solubility in common organic solvents.[1][2][3] This property is crucial in various applications, including organic synthesis, pharmaceutical development, and as an intermediate in the production of antioxidants and polymers. Understanding its solubility in different organic media is paramount for optimizing reaction conditions, purification processes, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of this compound in a range of organic solvents at various temperatures is not extensively published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol
Ethanol
Diethyl Ether
Benzene
Acetone
Toluene
Dichloromethane
User-defined

Experimental Protocol for Solubility Determination: Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent at a constant temperature.[1][4][5][6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled water bath or incubator

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven

  • Desiccator

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Weigh excess This compound combine Combine solid and solvent in a sealed vial prep_solid->combine prep_solvent Measure known volume of organic solvent prep_solvent->combine equilibrate Place in temperature-controlled bath and stir (24-48h) combine->equilibrate filter Filter an aliquot of the saturated solution equilibrate->filter weigh_aliquot Weigh the filtered aliquot filter->weigh_aliquot evaporate Evaporate the solvent weigh_aliquot->evaporate weigh_residue Weigh the dry residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.

    • Stir the mixture using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter that is chemically resistant to the solvent and filter the solution into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dry this compound residue.

    • Repeat the drying and weighing steps until a constant mass is obtained.

Data Calculation
  • Mass of the solvent: Subtract the final mass of the dry residue from the initial mass of the saturated solution.

  • Mass of the dissolved this compound: This is the final constant mass of the residue.

  • Solubility ( g/100 mL):

    • Calculate the density of the solvent at the experimental temperature if not known.

    • Solubility = (Mass of dissolved solid / Volume of solvent) x 100

  • Solubility (mol/L):

    • Convert the mass of the dissolved solid to moles using the molecular weight of this compound (166.28 g/mol ).

    • Solubility = Moles of dissolved solid / Volume of solvent (in Liters)

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Solvent Polarity: Following the "like dissolves like" principle, this compound, being a relatively nonpolar molecule with a polar functional group, will exhibit higher solubility in moderately polar to nonpolar organic solvents.

  • Temperature: The solubility of solids in liquids generally increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity starting materials is essential for accurate results.

Conclusion

This guide provides a framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate the critical quantitative data needed for their work in drug development, chemical synthesis, and materials science. The provided templates and diagrams are intended to facilitate a systematic and accurate approach to solubility studies.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-tert-Butylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 4-tert-Butylthiophenol (4-tBTP). It serves as a comprehensive resource for researchers, scientists, and professionals in drug development by consolidating structural data, spectroscopic information, and relevant experimental methodologies. This document presents quantitative data in structured tables and includes mandatory visualizations of key processes to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

This compound, with the chemical formula C10H14S, is an aromatic thiol compound characterized by a benzene ring substituted with a thiol (-SH) group and a tert-butyl group at the para position.[1] This substitution pattern imparts specific steric and electronic properties that influence its molecular geometry, reactivity, and spectroscopic signature. 4-tBTP is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a stabilizer in polymer formulations.[2][3] A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for its application in materials science and as a building block in organic synthesis.

Molecular Structure and Bonding

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the intricate network of covalent bonds. The presence of a bulky tert-butyl group and a polarizable thiol group on the aromatic ring leads to a unique combination of steric hindrance and electronic effects.

Optimized Molecular Geometry

Due to the lack of a publicly available crystal structure, the molecular geometry of this compound is best described through computational chemistry methods, such as Density Functional Theory (DFT). The following tables summarize the predicted bond lengths, bond angles, and dihedral angles based on DFT calculations for analogous substituted benzene derivatives. These values provide a reliable model of the molecule's three-dimensional shape in the gaseous phase.

Table 1: Predicted Bond Lengths for this compound

BondAtom 1Atom 2Predicted Bond Length (Å)
Aromatic Ring
C-CC1C2~1.39
C-CC2C3~1.39
C-CC3C4~1.39
C-CC4C5~1.39
C-CC5C6~1.39
C-CC6C1~1.39
C-HC2/C6H~1.08
C-HC3/C5H~1.08
Thiol Group
C-SC1S~1.77
S-HSH~1.34
tert-Butyl Group
C-C (ring-tert-butyl)C4C7~1.54
C-C (tert-butyl internal)C7C8/C9/C10~1.54
C-H (tert-butyl)C8/C9/C10H~1.09

Note: These values are estimations based on DFT calculations of similar substituted aromatic compounds.

Table 2: Predicted Bond Angles for this compound

AngleAtom 1Atom 2 (Vertex)Atom 3Predicted Bond Angle (°)
Aromatic Ring
C-C-CC6C1C2~120
C-C-CC1C2C3~120
C-C-CC2C3C4~120
C-C-SC2/C6C1S~120
C-C-C (tert-butyl)C3/C5C4C7~120
Thiol Group
C-S-HC1SH~96
tert-Butyl Group
C-C-C (ring-tert-butyl)C4C7C8/C9/C10~109.5
H-C-H (tert-butyl)HC8/C9/C10H~109.5

Note: These values are estimations based on DFT calculations of similar substituted aromatic compounds.

Table 3: Key Predicted Dihedral Angles for this compound

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Predicted Dihedral Angle (°)
C-C-S-HC2C1SH~0 or ~180 (planar or anti-planar)
C-C-C-C (ring)C1C2C3C4~0 (planar)
C-C-C-C (tert-butyl)C3C4C7C8Variable (due to rotation)

Note: These values are estimations based on DFT calculations of similar substituted aromatic compounds.

Hybridization and Bonding

The carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal ring with delocalized π-electrons. The sulfur atom in the thiol group is approximately sp³ hybridized, leading to a bent geometry around the sulfur. The central carbon of the tert-butyl group is sp³ hybridized, resulting in a tetrahedral arrangement of the methyl groups.

Spectroscopic Data

Spectroscopic techniques provide valuable insights into the bonding and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.2-7.4DoubletAromatic protons ortho to the thiol group
¹H~7.1-7.3DoubletAromatic protons meta to the thiol group
¹H~3.4SingletThiol proton (-SH)
¹H~1.3Singlettert-Butyl protons (-C(CH₃)₃)
¹³C~148SingletAromatic carbon attached to tert-butyl group
¹³C~135SingletAromatic carbons ortho to the thiol group
¹³C~126SingletAromatic carbons meta to the thiol group
¹³C~125SingletAromatic carbon attached to the thiol group
¹³C~34SingletQuaternary carbon of the tert-butyl group
¹³C~31SingletMethyl carbons of the tert-butyl group

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present.

Table 5: Key Infrared (IR) Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
S-H stretch~2550 - 2600Weak
C-H stretch (aromatic)~3000 - 3100Medium
C-H stretch (aliphatic)~2850 - 3000Strong
C=C stretch (aromatic)~1450 - 1600Medium
C-S stretch~600 - 800Medium

Note: Frequencies are approximate and can be influenced by the physical state of the sample.

Experimental Protocols

The data presented in this guide are typically obtained through the following experimental techniques.

Computational Chemistry (Density Functional Theory)
  • Model Building: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using a DFT method, for example, with the B3LYP functional and a 6-31G(d,p) basis set, to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Data Extraction: Bond lengths, bond angles, and dihedral angles are extracted from the optimized structure file.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the peaks in the ¹H spectrum and assign chemical shifts based on known correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made, or the sample can be dissolved in a suitable solvent.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Synthesis Workflow

A common laboratory synthesis of this compound involves the Friedel-Crafts alkylation of thiophenol with isobutylene.[4]

Synthesis_Workflow Thiophenol Thiophenol ReactionMixture Reaction Mixture (0-10°C, then 70-75°C) Thiophenol->ReactionMixture Isobutylene Isobutylene Isobutylene->ReactionMixture Catalyst BF₃·H₃PO₄ Catalyst->ReactionMixture Workup Aqueous Workup & Toluene Extraction ReactionMixture->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: A typical laboratory synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, supported by predicted geometric parameters and characteristic spectroscopic data. The inclusion of experimental protocols and visual workflows offers a practical resource for scientists and researchers. The structural and electronic features elucidated here are fundamental to understanding the reactivity and potential applications of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-butylthiophenol: Commercial Sources, Purity, and Synthesis

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various organic molecules. This document details its commercial availability and purity levels, outlines established synthesis and purification protocols, and discusses analytical methods for purity assessment.

Commercial Sources and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%. The table below summarizes the offerings from several prominent suppliers.

SupplierStated PurityNotes
Sigma-Aldrich97%Also available as 4-tert-Butylbenzenethiol.
Thermo Scientific Chemicals97%Formerly Alfa Aesar.[1]
Apollo Scientific≥95%-
Parchem-Trusted global supplier.[2]
Various Suppliers on ChemicalBook98% to 99%+ (HPLC)Multiple listings from various traders and manufacturers.[3]

Synthesis Protocols

There are two primary, well-documented methods for the laboratory and industrial-scale synthesis of this compound.

Synthesis via Friedel-Crafts Alkylation of Thiophenol with Isobutylene

This method involves the direct alkylation of thiophenol using isobutylene in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • Reaction Setup: To a stirred mixture of 1100 g (10.0 moles) of thiophenol and 300 g of a boron trifluoride-phosphoric acid complex, slowly add 620 g (10.9 moles) of isobutylene at 0°C.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0-10°C for two hours. Subsequently, heat the mixture to 70°C and maintain it at 70-75°C for an additional two hours.

  • Workup: Cool the reaction mixture to 25°C. Separate the organic layer from the lower catalyst layer and dissolve it in 500 mL of toluene.

  • Washing: Wash the toluene solution four times with 1000 mL portions of water.

  • Drying: Dry the organic layer with magnesium sulfate.

  • Purification: Evaporate the toluene under reduced pressure. The residue is then distilled to yield this compound.

Synthesis via Reduction of 4-tert-butylbenzenesulfonyl chloride

This alternative route involves the reduction of a sulfonyl chloride derivative.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 60.0 g of p-tert-butylbenzenesulfonyl chloride, 250 mL of water, and 150 mL of chlorosulfonic acid.

  • Addition of Reagents: To this mechanically stirred mixture, add 1.3 g of triphenylphosphine, 5.7 g of iron powder, and 34 g of sodium sulfide.

  • Reaction Conditions: Heat the reaction mixture to 200°C and maintain this temperature for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to stand and separate the aqueous layer. Adjust the pH of the aqueous layer to 1.0.

  • Extraction and Concentration: Extract the aqueous layer with a suitable organic solvent and concentrate the combined organic phases.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain this compound.

Purification Methods

The primary method for purifying this compound is distillation under reduced pressure , which is effective in separating the product from less volatile impurities and starting materials.

For higher purity requirements, recrystallization can be employed, particularly if the product is a low-melting solid or can be induced to crystallize. The choice of solvent is critical and should be determined empirically. A good solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvent systems for substituted phenols and thiophenols that could be explored include ethanol/water or hexane/ethyl acetate mixtures.[2][4][5][6][7]

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using standard chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both qualitative and quantitative analysis of this compound and its potential impurities.

Typical GC-MS Parameters (starting point):

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3][8]

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[3][8]

  • Injector Temperature: 250°C.[8]

  • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp at a rate of 10-20°C/min to a final temperature of around 300°C.[8]

  • MS Detector: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 50-500.

High-Performance Liquid Chromatography (HPLC)

HPLC is another common method for purity assessment, particularly for less volatile impurities.

Typical HPLC Parameters (starting point):

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or sulfuric acid) to improve peak shape. A typical starting point would be an isocratic elution with a 50:50 (v/v) mixture.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm or 280 nm.[9]

Potential Impurities

The potential impurities in this compound are largely dependent on the synthetic route employed.

  • From Friedel-Crafts Alkylation:

    • Unreacted thiophenol .

    • Isomeric byproducts such as 2-tert-butylthiophenol .

    • Poly-alkylated products like di-tert-butylthiophenol .[10]

  • From Reduction of 4-tert-butylbenzenesulfonyl chloride:

    • Unreacted 4-tert-butylbenzenesulfonyl chloride .

    • The corresponding disulfide, bis(4-tert-butylphenyl) disulfide , which can form via oxidation of the thiophenol product.

Experimental Workflow and Logic Diagrams

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

experimental_workflow start Start synthesis Synthesis (Friedel-Crafts or Reduction) start->synthesis workup Reaction Workup (Quenching, Extraction, Washing) synthesis->workup purification Purification (Distillation and/or Recrystallization) workup->purification analysis Purity Analysis (GC-MS, HPLC) purification->analysis final_product Pure this compound analysis->final_product

Caption: General experimental workflow for this compound.

The logical relationship for choosing a synthesis method might depend on the availability of starting materials and the desired scale of the reaction.

synthesis_logic start Choose Synthesis Route fc_condition Thiophenol & Isobutylene Available? start->fc_condition reduction_condition 4-tert-butylbenzenesulfonyl chloride Available? start->reduction_condition friedel_crafts Friedel-Crafts Alkylation reduction Sulfonyl Chloride Reduction fc_condition->friedel_crafts Yes reduction_condition->reduction Yes

References

Stability and Degradation of 4-tert-butylthiophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 4-tert-butylthiophenol. The information is curated for professionals in research and development who utilize this compound in their work. This document outlines the known stability profile, details various degradation pathways, and provides methodologies for stability assessment.

Chemical Stability and General Properties

This compound, a substituted thiophenol derivative, is a clear, colorless to pale yellow liquid at room temperature.[1] It is characterized by a strong, sulfurous odor.[1] Its stability is a critical factor for its storage and application, particularly in the pharmaceutical and polymer industries where it is used as an intermediate and an antioxidant.[1][2] The compound is known to be sensitive to air and light and should be stored under an inert atmosphere.[3] Degradation can occur upon exposure to strong oxidizing agents.[2]

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄S[4]
Molecular Weight166.28 g/mol [4]
AppearanceClear colorless to pale yellow liquid[1]
Boiling Point238 °C
Density0.964 g/mL at 25 °C
pKa6.76 ± 0.10 (Predicted)[1]
Water SolubilityInsoluble[1][3]

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily driven by oxidation and photodegradation. While specific kinetic and thermodynamic data for this compound is limited in publicly available literature, the degradation mechanisms can be inferred from the known reactivity of thiophenols and related compounds like 4-tert-butylphenol.

Oxidative Degradation

The most common degradation pathway for thiophenols is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond. In the case of this compound, this results in the formation of 4,4'-di-tert-butyldiphenyl disulfide. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by stronger oxidizing agents.[2]

Oxidative_Degradation cluster_reactants Reactants 4-tert-butylthiophenol_1 This compound Disulfide 4,4'-di-tert-butyldiphenyl disulfide 4-tert-butylthiophenol_1->Disulfide 4-tert-butylthiophenol_2 This compound 4-tert-butylthiophenol_2->Disulfide Oxidant [O] (e.g., O₂, H₂O₂) Oxidant->Disulfide Photodegradation_Pathway Thiophenol This compound Radical Thiophenyl Radical Thiophenol->Radical hν (UV light) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical Oxygen O₂ Oxygen->Peroxy_Radical Degradation_Products Further Degradation Products (e.g., Sulfoxides, Sulfonic Acids) Peroxy_Radical->Degradation_Products TGA_Workflow Start Start Sample_Prep Weigh 5-10 mg of This compound Start->Sample_Prep TGA_Setup Place sample in TGA pan Sample_Prep->TGA_Setup Set_Conditions Set atmosphere (N₂ or Air) and heating rate (e.g., 10 °C/min) TGA_Setup->Set_Conditions Run_TGA Heat from ambient to 600 °C Set_Conditions->Run_TGA Data_Analysis Analyze TGA/DTG curves for decomposition temperatures Run_TGA->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Use of 4-tert-Butylthiophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylthiophenol is a versatile organosulfur compound widely employed in organic synthesis as a key building block for the construction of carbon-sulfur bonds. Its sterically bulky tert-butyl group can influence reaction selectivity and enhance the stability of intermediates and final products. This document provides detailed application notes and experimental protocols for the use of this compound in several important classes of organic reactions, including cross-coupling reactions, nucleophilic aromatic substitution, and thiol-ene additions.

Key Applications at a Glance

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct
Copper-Catalyzed S-VinylationVinyl HalidesCopper(I) saltsAryl Vinyl Sulfides
Chan-Lam S-ArylationArylboronic AcidsCopper saltsDiaryl Sulfides
Ullmann CondensationAryl HalidesCopper saltsDiaryl Sulfides
Palladium-Catalyzed C-S CouplingAryl HalidesPalladium complexesDiaryl Sulfides
Nucleophilic Aromatic SubstitutionActivated Aryl HalidesBaseDiaryl Sulfides
Thiol-Ene ReactionAlkenesRadical or base initiatorAlkyl Aryl Sulfides

Experimental Protocols and Data

Copper-Catalyzed S-Vinylation of this compound

This protocol describes the synthesis of (E)-(4-(tert-butyl)phenyl)(oct-1-en-1-yl)sulfane, a vinyl sulfide, via a copper-catalyzed cross-coupling reaction.

Reaction Scheme:

Experimental Protocol:

A mixture of this compound (1.0 mmol), (E)-1-iodooctene (1.2 mmol), copper(I) catalyst (e.g., [Cu(phen)(PPh₃)₂]NO₃, 5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol) in an appropriate solvent (e.g., dioxane, 5 mL) is stirred at a specified temperature (e.g., 80 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1]

Quantitative Data:

ThiolVinyl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound(E)-1-Iodooctene[Cu(phen)(PPh₃)₂]NO₃ (5 mol%)Cs₂CO₃Dioxane801292
Chan-Lam S-Arylation

The Chan-Lam coupling provides a powerful method for the formation of diaryl sulfides under mild conditions, using a copper catalyst and an oxidant, often atmospheric oxygen.

Experimental Workflow:

Chan_Lam_Workflow reagents This compound + Arylboronic Acid reaction Reaction Mixture (Stir at RT, open to air) reagents->reaction catalyst_base Cu Catalyst (e.g., CuSO4) + Ligand (e.g., 1,10-phenanthroline) + Base (e.g., nBu4NOH) catalyst_base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Diaryl Sulfide purification->product

Caption: General workflow for Chan-Lam S-arylation.

General Protocol:

To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a suitable solvent such as ethanol, is added a copper catalyst (e.g., CuSO₄, 5 mol%), a ligand (e.g., 1,10-phenanthroline·H₂O, 10 mol%), and a base (e.g., nBu₄NOH, 2.0 mmol).[2] The reaction mixture is stirred at room temperature and open to the air. The progress of the reaction is monitored by TLC. After completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.

Quantitative Data for S-Arylation of Thiols:

ThiolArylboronic AcidCatalystLigandBaseSolventYield (%)
ThiophenolPhenylboronic acidCuSO₄1,10-phen·H₂OnBu₄NOHEthanol88
4-MethoxythiophenolPhenylboronic acidCuSO₄1,10-phen·H₂OnBu₄NOHEthanol95
4-ChlorothiophenolPhenylboronic acidCuSO₄1,10-phen·H₂OnBu₄NOHEthanol85

Note: Specific yield for this compound under these exact conditions is not provided in the cited literature, but similar high yields are expected.

Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl sulfides by coupling a thiol with an aryl halide, typically an iodide or bromide, using a copper catalyst at elevated temperatures.

Catalytic Cycle:

Ullmann_Cycle cluster_0 Ullmann Condensation Catalytic Cycle CuI Cu(I) ArSCu ArS-Cu(I) CuI->ArSCu + ArSH, -HI OxAdd [ArS-Cu(III)-Ar'-X] ArSCu->OxAdd + Ar'X (Oxidative Addition) OxAdd->CuI - Ar-S-Ar' Product Ar-S-Ar' OxAdd->Product (Reductive Elimination)

Caption: Simplified catalytic cycle for the Ullmann condensation.

General Protocol:

A mixture of this compound (1.0 mmol), an aryl halide (1.0 mmol), a copper catalyst (e.g., CuI, 10-20 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol), and optionally a ligand in a high-boiling solvent (e.g., DMF, NMP, or toluene) is heated at high temperature (110-140 °C) for several hours.[3][4] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.

Palladium-Catalyzed C-S Cross-Coupling

Palladium catalysts, particularly with bulky phosphine ligands, are highly effective for the formation of C-S bonds between thiols and aryl halides under relatively mild conditions.

Catalytic Cycle:

Palladium_CS_Coupling cluster_0 Palladium-Catalyzed C-S Coupling Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd + ArX (Oxidative Addition) Thiolate_Complex Ar-Pd(II)(SAr')L_n OxAdd->Thiolate_Complex + Ar'S- (Ligand Exchange) Thiolate_Complex->Pd0 - Ar-S-Ar' Product Ar-S-Ar' Thiolate_Complex->Product (Reductive Elimination)

Caption: Simplified catalytic cycle for Pd-catalyzed C-S coupling.

General Protocol:

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv). This compound (1.2 equiv) and the aryl halide (1.0 equiv) are then added, followed by an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the mixture is diluted, filtered, and the filtrate is concentrated. The product is isolated by column chromatography.[5]

Nucleophilic Aromatic Substitution (SNAr)

In the presence of a strong electron-withdrawing group (e.g., -NO₂) on the aromatic ring, this compound can act as a nucleophile to displace a leaving group (typically a halide) via an SNAr mechanism.

Reaction Mechanism:

SNAr_Mechanism Reactants This compound + Activated Aryl Halide Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Diaryl Sulfide Meisenheimer->Product Loss of Leaving Group Thiol_Ene_Workflow reagents This compound + Alkene reaction Reaction Mixture (Stir at appropriate temp. or under UV) reagents->reaction initiator Radical Initiator (AIBN) or UV light OR Base Catalyst initiator->reaction solvent Solvent (e.g., Toluene or THF) solvent->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography (if necessary) workup->purification product Alkyl Aryl Sulfide purification->product

References

Application Notes and Protocols: 4-tert-Butylthiophenol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butylthiophenol and its close structural analogs as intermediates in the synthesis of pharmaceutically active compounds. This document includes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and relevant biological mechanisms.

Introduction

This compound is an aromatic thiol that serves as a versatile building block in organic synthesis. Its nucleophilic thiol group and the lipophilic tert-butyl group make it a valuable intermediate for introducing sulfur-containing moieties and modulating the physicochemical properties of target molecules. While direct applications are varied, its structural motif is found in several classes of therapeutic agents. This document focuses on a prominent example: the synthesis of Probucol, a lipid-lowering agent, from a closely related derivative of this compound.

Case Study: Synthesis of Probucol

Probucol, chemically known as 4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol], is a diphenolic compound with potent antioxidant and lipid-modulating properties.[1] Its synthesis provides an excellent case study for the application of substituted thiophenols in pharmaceutical manufacturing. The key starting material for one of the common synthetic routes is 2,6-di-tert-butyl-4-mercaptophenol, a close analog of this compound.

Synthetic Pathway

The synthesis of Probucol can be achieved via the reaction of 2,6-di-tert-butyl-4-mercaptophenol with an acetone equivalent. A particularly efficient method involves a two-step, one-pot reaction starting with the reaction of 2,6-di-tert-butyl-4-mercaptophenol with propyne (allylene) under basic conditions to form an olefin intermediate. This intermediate is then reacted in situ with another equivalent of 2,6-di-tert-butyl-4-mercaptophenol under acidic conditions to yield Probucol.[2]

Synthesis_of_Probucol cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_product Final Product A 2,6-di-tert-butyl-4-mercaptophenol C Olefin Intermediate A->C + Propyne (Alkaline conditions) B Propyne (Allylene) D Probucol C->D + 2,6-di-tert-butyl-4-mercaptophenol (Acidic conditions)

Caption: Synthetic pathway for Probucol.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of Probucol as described in patent CN103145595B.[2]

ParameterValue
Starting Material2,6-di-tert-butyl-4-mercaptophenol
ReagentsPropyne, Methanol, Sodium Methoxide, Hydrochloric Acid
Reaction Time3 hours (propyne addition) + 1 hour (acidification)
Reaction Temperature60-65 °C
Product Yield93.8 - 94.5%
Product Purity (HPLC)99.90 - 99.93%
Melting Point125 - 126 °C
Experimental Protocol: Synthesis of Probucol

This protocol is adapted from the procedure described in patent CN103145595B.[2]

Materials:

  • 2,6-di-tert-butyl-4-mercaptophenol

  • Methanol

  • Sodium methoxide

  • Propyne (Allylene)

  • Hydrochloric acid (35% mass concentration)

  • Ethanol (95%)

  • Autoclave (1.0 L)

  • Five-necked flask (500 mL)

  • Stirrer

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Step 1: Formation of the Olefin Intermediate

    • To a 1.0 L autoclave, add 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol, 76 g of methanol, and 21.6 g (0.4 mol) of sodium methoxide.

    • Heat the mixture to 50 °C with stirring to dissolve the solids.

    • Continue heating to 60 °C and introduce propyne gas, maintaining a pressure of 1 MPa.

    • Stir the reaction mixture for 3 hours at 60 °C under 1 MPa of propyne pressure.

    • After 3 hours, release the pressure and transfer the reaction mixture to a 500 mL five-necked flask.

  • Step 2: Formation of Probucol

    • To the five-necked flask containing the olefin intermediate, add another 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol.

    • Heat the mixture to 60 °C with stirring to dissolve the solids.

    • Add 35% hydrochloric acid to adjust the pH of the reaction mixture to approximately 0.8.

    • Continue heating the mixture to 60-65 °C and maintain this temperature for 1 hour with stirring.

  • Step 3: Isolation and Purification

    • Cool the reaction mixture to 5-15 °C and stir for 4-6 hours to facilitate precipitation.

    • Collect the crude product by suction filtration and wash the solid with water.

    • Recrystallize the crude product from 95% ethanol.

    • Dry the purified product under vacuum to obtain Probucol.

Mechanism of Action of Probucol: A Brief Overview

Probucol's therapeutic effects are attributed to its potent antioxidant properties and its impact on cholesterol metabolism. It is known to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. Additionally, it influences the reverse cholesterol transport pathway.

Probucol_MoA cluster_lipid Lipid Metabolism cluster_cellular Cellular Effects Probucol Probucol LDL LDL Oxidation Probucol->LDL Inhibits HDL HDL Metabolism Probucol->HDL Modulates Inflammation Vascular Inflammation Probucol->Inflammation Reduces FoamCell Foam Cell Formation LDL->FoamCell Leads to RCT Reverse Cholesterol Transport HDL->RCT Mediates Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis Contributes to Inflammation->Atherosclerosis Contributes to

Caption: Simplified mechanism of action of Probucol.

Other Potential Pharmaceutical Applications

While the synthesis of Probucol is a well-established example, derivatives of this compound have been explored for other therapeutic areas:

  • Anti-inflammatory Agents: 4-Alkylthio-o-anisidine derivatives have been synthesized and shown to possess antioxidant and anti-inflammatory activities.[3]

  • Antiviral Agents: 4-tert-Butylphenyl-substituted spirothiazolidinones have been identified as inhibitors of influenza virus entry, targeting the hemagglutinin-mediated fusion process.[4]

  • Enzyme Inhibitors: Various derivatives of substituted thiophenols have been investigated as inhibitors of enzymes such as protein kinases and angiogenesis inhibitors for potential use in cancer therapy.

These examples highlight the broader potential of this compound and its analogs as key intermediates in the discovery and development of new therapeutic agents. Further research in this area may lead to the identification of novel drug candidates with diverse pharmacological activities.

References

Application of 4-tert-butylthiophenol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylthiophenol (TBT), a substituted aromatic thiol, is a versatile molecule in polymer chemistry, primarily utilized for its ability to control polymerization reactions and impart specific properties to the resulting polymers. Its key applications stem from its function as a chain transfer agent, a potential polymerization inhibitor/antioxidant, and as a synthon for specialty monomers. The presence of the bulky tert-butyl group influences its reactivity and solubility, making it a subject of interest for fine-tuning polymer architectures.

This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of this compound in polymer synthesis.

This compound as a Chain Transfer Agent

The most prominent role of this compound in polymer chemistry is as a chain transfer agent (CTA) in free radical polymerization. Chain transfer agents are crucial for controlling the molecular weight of polymers. The thiol group (-SH) in TBT can readily donate a hydrogen atom to a propagating polymer radical, effectively terminating that chain and initiating a new one. This process allows for the synthesis of polymers with lower molecular weights and narrower molecular weight distributions than would be obtained otherwise.

The reactivity of thiophenols as chain transfer agents is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the tert-butyl group, are known to increase the chain transfer constant (Ctr), making this compound a more effective chain transfer agent than unsubstituted thiophenol.[1]

Quantitative Data: Chain Transfer Activity
Chain Transfer AgentMonomerPolymerization ConditionsEffect on Molecular WeightReference
4-substituted thiophenolsMethyl Methacrylate (MMA), AcrylamidePhotopolymerizationSignificant reduction in polymer molecular weight. Electron-donating groups increase the chain transfer constant.[1]
n-dodecanethiolStyreneEmulsion PolymerizationEffective in controlling molecular weight.[2]
Thiophenols (general)Acrylamide, 1-vinyl-2-pyrrolidoneAqueous solution polymerization at 25 °CNotable decrease in polymer molecular weight with minimal impact on polymerization rate.[3][4]
Experimental Protocol: Control of Molecular Weight in Styrene Solution Polymerization using this compound

This protocol describes a general procedure for the solution polymerization of styrene using this compound as a chain transfer agent to control the polymer's molecular weight.

Materials:

  • Styrene (inhibitor removed)

  • This compound (TBT)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Nitrogen or Argon inert gas supply

  • Oil bath

Procedure:

  • Monomer and Solvent Preparation: Purify styrene by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water, drying over anhydrous magnesium sulfate, and distillation under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified styrene and anhydrous toluene. The monomer concentration is typically in the range of 1-3 M.

  • Addition of Chain Transfer Agent: Add the calculated amount of this compound to the reaction mixture. The concentration of the CTA will determine the extent of molecular weight reduction and should be calculated based on the desired degree of polymerization.

  • Initiator Addition: Add the initiator, AIBN. A typical initiator concentration is in the range of 0.01-0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Monitoring: At timed intervals, aliquots can be taken from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).

  • Termination and Purification: After the desired reaction time or monomer conversion is reached, terminate the polymerization by cooling the flask and exposing the mixture to air.

  • Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60 °C to a constant weight.

Diagram: Workflow for Controlled Radical Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Prep Monomer Purification (Inhibitor Removal) Addition Addition of Monomer, Solvent, CTA, Initiator Monomer_Prep->Addition Solvent_Prep Solvent Drying Solvent_Prep->Addition CTA_Prep CTA Weighing CTA_Prep->Addition Initiator_Prep Initiator Weighing Initiator_Prep->Addition Setup Reaction Setup (Flask, Stirrer) Setup->Addition Degassing Degassing (Freeze-Pump-Thaw) Addition->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Termination Termination Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Drying Drying Precipitation->Drying Analysis Characterization (NMR, GPC) Drying->Analysis

Caption: General experimental workflow for controlled radical polymerization.

This compound as a Polymerization Inhibitor/Stabilizer

Phenolic compounds are well-known polymerization inhibitors and antioxidants.[5] They function by scavenging free radicals, which are responsible for initiating and propagating polymerization. While this compound is a thiol, its structural similarity to phenols, particularly the presence of a labile hydrogen atom on the sulfur atom, suggests it may exhibit inhibitory or stabilizing properties, especially in the presence of oxygen where it can intercept peroxy radicals. However, its primary role is generally considered to be that of a chain transfer agent.

Experimental Data: Inhibitory Effects

Specific quantitative data on the inhibitory effect of this compound are not widely reported. The inhibitory performance of phenolic compounds in styrene polymerization has been studied, and the data below for a related compound, 4-tert-butylcatechol (TBC), is provided for context.

InhibitorMonomerPolymerization ConditionsPolymer Growth (%) after 4hReference
4-tert-butylcatechol (TBC)StyreneThermal PolymerizationData not specified, but used as a commercial inhibitor[6]
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)StyreneThermal Polymerization16.40[6][7]
2,6-di-tert-butyl-4-methylphenol (BHT)StyreneThermal Polymerization42.50[6][7]

Note: The effectiveness of phenolic inhibitors is often dependent on the presence of dissolved oxygen.[5]

Experimental Protocol: Evaluation of Inhibitory Activity

A general protocol to evaluate the inhibitory activity of this compound would involve monitoring the induction period in a bulk or solution polymerization of a reactive monomer like styrene.

Materials:

  • Styrene (inhibitor removed)

  • This compound (TBT)

  • AIBN (recrystallized)

  • Toluene (anhydrous)

  • Dilatometer or reaction vessel with sampling capability

  • Inert gas supply

Procedure:

  • Prepare a stock solution of the monomer (styrene) and initiator (AIBN) in the solvent (toluene).

  • Divide the stock solution into several reaction vessels.

  • Add varying concentrations of this compound to each vessel, keeping one as a control with no added TBT.

  • Degas the solutions with an inert gas.

  • Place the vessels in a constant temperature bath and start monitoring the polymerization (e.g., by measuring the volume contraction in a dilatometer or by taking samples for conversion analysis).

  • Record the time it takes for polymerization to begin (the induction period) for each concentration of TBT.

  • Plot the induction period as a function of the TBT concentration to determine its inhibitory effect.

Diagram: Mechanism of Inhibition by Radical Scavenging

G P_radical Propagating Polymer Radical (P•) Dead_Polymer Terminated Polymer (P-H) P_radical->Dead_Polymer H-atom abstraction Thiyl_Radical Thiyl Radical (Ar-S•) P_radical->Thiyl_Radical TBT This compound (Ar-SH) TBT->Dead_Polymer TBT->Thiyl_Radical Non_Radical_Product Non-Radical Product Thiyl_Radical->Non_Radical_Product Reaction with another radical

Caption: Simplified mechanism of radical scavenging by a thiol.

This compound as a Monomer Synthon

While this compound itself is not a difunctional monomer, it can be a precursor for the synthesis of monomers used to produce specialty polymers like poly(thioether)s. For instance, it could be chemically modified to introduce a second reactive group, or a dithiol analogue could be used. Poly(thioether)s are known for their high refractive index, good thermal stability, and resistance to solvents.

A potential application is in the synthesis of poly(β-hydroxy thioether)s through the reaction of a bisphenol A diglycidyl ether (a diepoxide) with a dithiol. A hypothetical dithiol derived from this compound could be used in such a reaction.

Experimental Protocol: Synthesis of a Poly(β-hydroxy thioether)

This protocol describes a general procedure for the synthesis of a poly(β-hydroxy thioether) using a diepoxide and a generic dithiol, which could be adapted for a dithiol derived from this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA)

  • A dithiol monomer (e.g., a dithiol derived from this compound)

  • A base catalyst (e.g., lithium hydroxide, LiOH)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert gas supply

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve the diepoxide (DGEBA) and the dithiol monomer in the anhydrous solvent under an inert atmosphere. An equimolar ratio of epoxide to thiol functional groups should be used.

  • Catalyst Addition: Add a catalytic amount of the base (e.g., LiOH).

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir.

  • Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing the disappearance of the monomer peaks by techniques like ¹H NMR or FTIR, and the increase in molecular weight by GPC.

  • Work-up: Once the desired molecular weight or conversion is achieved, cool the reaction mixture.

  • Purification: Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or water). The purification method may vary depending on the polymer's solubility.

  • Drying: Collect the polymer and dry it in a vacuum oven to a constant weight.

Diagram: Thiol-Epoxy Polymerization for Poly(β-hydroxy thioether)

G Diepoxide Diepoxide Monomer Polymer Poly(β-hydroxy thioether) Diepoxide->Polymer Polyaddition Dithiol Dithiol Monomer (from TBT derivative) Dithiol->Polymer Catalyst Base Catalyst Catalyst->Polymer catalyzes

Caption: Synthesis of a poly(β-hydroxy thioether).

Conclusion

This compound is a valuable tool in the polymer chemist's arsenal. Its primary and well-established application is as a highly effective chain transfer agent for controlling molecular weight in free radical polymerization. While its role as a dedicated polymerization inhibitor is less defined compared to its phenolic counterparts, its radical scavenging ability can contribute to the overall stability of monomer systems. Furthermore, its potential as a building block for specialty monomers opens avenues for the creation of advanced polymers with tailored properties. The protocols and data presented herein provide a foundation for researchers and scientists to explore and utilize this compound in their polymer synthesis endeavors.

References

Application Notes and Protocols: 4-tert-Butylthiophenol as a Chain Transfer Agent in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-Butylthiophenol as a chain transfer agent (CTA) in radical polymerization. This document outlines the mechanism of action, its effects on polymer properties, and provides detailed protocols for its application in synthesizing polymers with controlled molecular weight and polydispersity.

Introduction

In radical polymerization, controlling the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer is crucial for tailoring its physical and mechanical properties for specific applications, including in the development of drug delivery systems and advanced materials. Chain transfer agents are instrumental in achieving this control. Thiols, and particularly aromatic thiols (thiophenols), are known to be highly effective chain transfer agents due to the reactivity of the S-H bond.

This compound is an aromatic thiol whose chain transfer activity is influenced by the presence of the electron-donating tert-butyl group on the phenyl ring. This substitution is expected to enhance its efficacy as a chain transfer agent. This document will detail its application in controlling the polymerization of common vinyl monomers.

Mechanism of Chain Transfer

The fundamental role of a chain transfer agent is to interrupt the propagation of a growing polymer chain and initiate a new one. This process occurs via the transfer of a hydrogen atom from the thiol group of this compound to the propagating radical chain (P•). This terminates the growth of that particular polymer chain and generates a new thiyl radical (RS•). This new radical can then initiate the polymerization of a new monomer molecule, starting a new polymer chain. The overall process leads to a larger number of shorter polymer chains, thus reducing the average molecular weight.

The general mechanism is as follows:

  • Chain Propagation: A growing polymer chain radical (P•) reacts with a monomer molecule (M).

  • Chain Transfer: The polymer radical abstracts a hydrogen atom from this compound (R-SH).

  • Re-initiation: The newly formed thiyl radical (RS•) reacts with a monomer molecule to start a new polymer chain.

G cluster_propagation Chain Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_radical Pn• Monomer M P_radical->Monomer kp P_radical_next P(n+1)• Monomer->P_radical_next P_radical_next_transfer P(n+1)• RSH This compound (RSH) P_radical_next_transfer->RSH k_tr Dead_Polymer P(n+1)-H (Dead Polymer) RS_radical RS• (Thiyl Radical) P_radical_next_transfer->RS_radical RSH->Dead_Polymer RS_radical_reinit RS• Monomer_reinit M RS_radical_reinit->Monomer_reinit ki New_Chain RS-M• (New Propagating Chain) Monomer_reinit->New_Chain

Quantitative Data: Effect on Polymer Properties

Experiment IDMonomer Concentration (mol/L)Initiator Concentration (mol/L)[this compound]/[Monomer] RatioNumber-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
15.00.010150,0002.1
25.00.010.00195,0001.9
35.00.010.00545,0001.7
45.00.010.01022,0001.6

Note: The data presented in this table is hypothetical and serves to illustrate the expected trend. Actual results will vary depending on the specific monomer, initiator, solvent, and reaction conditions.

Experimental Protocols

The following are generalized protocols for the free-radical polymerization of vinyl monomers (e.g., styrene or methyl methacrylate) using this compound as a chain transfer agent.

Protocol 1: Bulk Polymerization of Styrene

Materials:

  • Styrene (inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

  • This compound

  • Nitrogen or Argon gas

  • Methanol

  • Toluene

Procedure:

  • Monomer Preparation: Remove the inhibitor from styrene by washing with an aqueous solution of sodium hydroxide (10% w/v), followed by washing with deionized water until the washings are neutral. Dry the styrene over anhydrous magnesium sulfate and then distill under reduced pressure.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified styrene.

  • Addition of Reagents: Add the calculated amounts of AIBN and this compound to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Reaction Monitoring: Allow the polymerization to proceed for the desired time. The progress can be monitored by taking aliquots at different time intervals and analyzing the conversion by gravimetry or spectroscopy.

  • Termination and Isolation: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air. Dilute the viscous solution with toluene and precipitate the polymer by slowly adding the solution to a large excess of vigorously stirred methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • Benzoyl peroxide (BPO) (recrystallized)

  • This compound

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Methanol

Procedure:

  • Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor. Use anhydrous toluene as the solvent.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, a nitrogen/argon inlet, and a magnetic stir bar, add the desired amount of anhydrous toluene.

  • Addition of Reagents: Add the purified MMA, BPO, and this compound to the flask.

  • Degassing: Bubble nitrogen or argon through the solution for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) with continuous stirring under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion.

  • Termination and Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of cold methanol with stirring.

  • Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterization: Analyze the molecular weight (Mn) and PDI of the resulting poly(methyl methacrylate) by GPC.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Purify_Monomer Purify Monomer (Remove Inhibitor) Add_Reagents Add Monomer, Initiator, and this compound Purify_Monomer->Add_Reagents Purify_Initiator Recrystallize Initiator Purify_Initiator->Add_Reagents Setup Setup Reaction Flask (Inert Atmosphere) Setup->Add_Reagents Degas Degas Mixture (e.g., Freeze-Pump-Thaw) Add_Reagents->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Terminate Terminate Reaction (Cooling, Air Exposure) Polymerize->Terminate Precipitate Precipitate Polymer (e.g., in Methanol) Terminate->Precipitate Filter_Dry Filter and Dry Polymer Precipitate->Filter_Dry Characterize Characterize Polymer (GPC for Mn and PDI) Filter_Dry->Characterize

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Vinyl monomers are flammable and can be volatile; handle with care and avoid ignition sources.

  • Peroxide initiators can be explosive under certain conditions; handle and store them according to safety guidelines.

  • This compound has a strong, unpleasant odor and is harmful if swallowed or in contact with skin. Handle with appropriate care.

Conclusion

This compound is a promising chain transfer agent for controlling the molecular weight of polymers synthesized via free-radical polymerization. Its effectiveness stems from the reactive thiol group, with the tert-butyl substituent expected to enhance its chain transfer activity. The protocols provided herein offer a starting point for researchers to utilize this compound to synthesize polymers with desired molecular characteristics for a variety of applications, from specialty materials to drug delivery systems. Further optimization of reaction conditions may be necessary to achieve specific molecular weight targets and polydispersities for different monomer systems.

Application Notes and Protocols for the Use of 4-tert-Butylthiophenol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 4-tert-butylthiophenol, a versatile aromatic thiol in organic synthesis and drug discovery. This document offers detailed protocols for key reactions, summarizes quantitative data, and explores the potential biological significance of its derivatives.

Introduction

This compound is an organic compound characterized by a benzene ring substituted with a thiol (-SH) group and a bulky tert-butyl group at the para position.[1] This unique structure imparts valuable properties, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its nucleophilic thiol group readily participates in various chemical transformations, including palladium-catalyzed cross-coupling and nucleophilic substitution reactions, to form thioethers. The sterically hindering tert-butyl group can enhance the stability and influence the pharmacokinetic properties of target molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄S
Molecular Weight 166.29 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 238 °C
Density 0.964 g/mL at 25 °C
Solubility Insoluble in water; soluble in organic solvents.

Key Applications and Experimental Protocols

This compound is a versatile reagent for the formation of carbon-sulfur bonds, a crucial linkage in many biologically active molecules and functional materials. Below are detailed protocols for two fundamental reaction types utilizing this compound.

Palladium-Catalyzed Synthesis of Aryl Thioethers (Buchwald-Hartwig C-S Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-S bonds. The following protocol is a representative procedure for the synthesis of a 4-tert-butylphenyl aryl thioether, based on established Buchwald-Hartwig amination principles and adapted for thioetherification.[2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Reaction_Vessel Reaction Mixture This compound->Reaction_Vessel Aryl_Halide Aryl Halide (e.g., Aryl Iodide) Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., PdCl₂) Pd_Catalyst->Reaction_Vessel Ligand Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., KOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Xylene) Solvent->Reaction_Vessel Aryl_Thioether 4-tert-Butylphenyl Aryl Thioether Reaction_Vessel->Aryl_Thioether Heat (e.g., 120 °C)

Caption: Palladium-catalyzed cross-coupling of this compound.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., PdCl₂, 5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., potassium tert-butoxide, 2.0 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the aryl halide (e.g., 1-iodo-4-methoxybenzene, 1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., xylene, to a concentration of 0.1-0.2 M with respect to the thiophenol).

  • Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reaction: Place the reaction mixture in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

The following table provides representative data for a similar palladium-catalyzed thioetherification reaction.[2]

Aryl HalideProductCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1-(tert-butyl)-4-iodobenzene4-(tert-butyl)phenyl methyl sulfidePdCl₂XantphosKOtBuXylene1201276
Nucleophilic Substitution for the Synthesis of Alkyl Thioethers (S-Alkylation)

A straightforward and common application of this compound is its use as a nucleophile in S_N2 reactions with alkyl halides to produce alkyl aryl thioethers.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Reaction_Vessel Reaction Mixture This compound->Reaction_Vessel Alkyl_Halide Alkyl Halide (e.g., Benzyl Bromide) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Alkyl_Aryl_Thioether 4-tert-Butylphenyl Alkyl Thioether Reaction_Vessel->Alkyl_Aryl_Thioether Room Temp to Heat

Caption: S-alkylation of this compound via nucleophilic substitution.

Experimental Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a base such as potassium carbonate (1.5 equivalents) to the solution.

  • Thiolate Formation: Stir the mixture at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen) to form the thiolate.

  • Alkyl Halide Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.05 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation.

Quantitative Data (Representative):

ThiophenolAlkyl HalideBaseSolventTemperatureTypical Yield Range (%)
This compoundBenzyl BromideK₂CO₃DMFRoom Temp - 60 °C85-95 (expected)

Potential Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, research on the structurally similar compound, 4-tert-butylphenol (4-tBP), provides valuable insights into potential areas of investigation.

Studies have shown that 4-tBP can induce hepatotoxicity in fish through the miR-363/PKCδ axis, leading to inflammation and disruptions in glycogen metabolism and insulin signaling pathways (IRS1, AKT, and GSK3β).[5][6] Given the structural similarity, it is plausible that this compound and its metabolites could interact with similar biological targets.

G miR-363 miR-363 PKCdelta PKCδ miR-363->PKCdelta inhibits NF-kB NF-κB Signaling PKCdelta->NF-kB activates IRS1 IRS1 PKCdelta->IRS1 inhibits Inflammation Inflammation NF-kB->Inflammation AKT AKT IRS1->AKT GSK3beta GSK3β AKT->GSK3beta Glycogen_Metabolism Disrupted Glycogen Metabolism GSK3beta->Glycogen_Metabolism

Caption: Potential signaling pathway influenced by 4-tert-butylphenol.

Furthermore, derivatives of structurally related phenols, such as 2,4-di-tert-butylphenol, have demonstrated antimicrobial and antibiofilm activities.[7] This suggests that derivatives of this compound could be promising candidates for the development of new antimicrobial agents. The antioxidant properties of hindered phenols are also well-documented, indicating a potential for this compound and its derivatives to act as antioxidants.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols provided herein for palladium-catalyzed cross-coupling and nucleophilic substitution reactions offer reliable methods for the synthesis of a variety of thioether derivatives. The potential for these derivatives to exhibit interesting biological activities, by analogy to related phenolic compounds, warrants further investigation and positions this compound as a compound of interest for researchers in drug discovery and materials science.

References

Application Notes and Protocols: 4-tert-Butylthiophenol as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches for the direct application of 4-tert-butylthiophenol as a primary ligand in common palladium, copper, or gold-catalyzed cross-coupling reactions have yielded limited specific examples and detailed protocols. This suggests that while it can be used to form metal-thiolate complexes, particularly in the context of nanomaterials[1], its use as a soluble, ancillary ligand to modulate the catalytic activity of transition metals in cross-coupling reactions is not widely documented.

Therefore, this document will first provide information on this compound and the general role of thiolates in coordination chemistry. Subsequently, it will present detailed application notes and protocols for a representative palladium-catalyzed cross-coupling reaction (Suzuki-Miyaura coupling) using a well-established bulky phosphine ligand. These protocols can serve as a foundational methodology for researchers interested in exploring the potential of novel ligands, such as this compound, in catalysis.

Introduction to this compound

This compound, also known as 4-tert-butylbenzenethiol, is an organosulfur compound with the formula (CH₃)₃CC₆H₄SH. It is a colorless liquid with a distinct thiol odor. The presence of the bulky tert-butyl group provides steric hindrance, which can influence its coordination behavior with metal centers. Thiolates (RS⁻) are known to be excellent ligands for a variety of transition metals, forming stable metal-sulfur bonds[1]. In the context of catalysis, the electronic and steric properties of a ligand are crucial in determining the efficiency, selectivity, and scope of a catalytic reaction.

Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₄S
Molecular Weight 166.28 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 238 °C
Density 0.964 g/mL at 25 °C

General Role of Thiolate Ligands in Coordination Chemistry and Catalysis

Thiolate ligands are soft donors and tend to form strong covalent bonds with soft metal centers like palladium, gold, and copper. They can act as terminal or bridging ligands. While thiols and thiolates are widely used in the synthesis of metal nanoparticles and self-assembled monolayers, their application as ancillary ligands in homogeneous catalysis can be complicated. The strong metal-sulfur bond can sometimes lead to catalyst inhibition or decomposition. However, in some systems, thiolate ligands can play a crucial role in stabilizing catalytic species or participating directly in the catalytic cycle.

Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The choice of ligand is critical for the success of this reaction, especially when using challenging substrates. Bulky and electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

General Workflow for a Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow A Reactant Preparation (Aryl Halide, Boronic Acid) C Reaction Setup (Solvent, Inert Atmosphere) A->C B Reagent Weighing (Palladium Precatalyst, Ligand, Base) B->C D Reaction Monitoring (TLC, GC, LC-MS) C->D Heating & Stirring E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_OA R¹-Pd(II)L₂-X Pd0->PdII_OA Oxidative Addition (R¹-X) PdII_TM R¹-Pd(II)L₂-R² PdII_OA->PdII_TM Transmetalation (R²-B(OR)₂) PdII_TM->Pd0 Reductive Elimination (R¹-R²)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol describes a typical Suzuki-Miyaura coupling reaction using a palladium precatalyst and a bulky phosphine ligand. This can be used as a starting point for testing new ligands.

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable bulky phosphine ligand

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene (anhydrous)

  • Deionized water

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%).

  • Add the phosphine ligand (e.g., 0.04 mmol, 2 mol%).

  • Add the aryl halide (e.g., 4-bromoanisole, 2.0 mmol, 1.0 equiv).

  • Add the boronic acid (e.g., phenylboronic acid, 2.4 mmol, 1.2 equiv).

  • Add the base (e.g., potassium carbonate, 4.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (e.g., 10 mL) and deionized water (e.g., 1 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (e.g., 10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

The following table provides representative data for Suzuki-Miyaura coupling reactions with different types of ligands. This data is for illustrative purposes to show how results can be tabulated.

EntryAryl HalideBoronic AcidLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidP(t-Bu)₃K₂CO₃Toluene/H₂O801295
24-ChlorotoluenePhenylboronic acidSPhosK₃PO₄Dioxane/H₂O1001892
31-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidXPhosCs₂CO₃THF/H₂O652488

Conclusion

While this compound is a commercially available thiol with potential for coordination to transition metals, its application as a primary ligand in well-established catalytic cross-coupling reactions is not extensively reported in the scientific literature. The provided protocols for the Suzuki-Miyaura coupling using established phosphine ligands offer a robust starting point for researchers wishing to investigate the catalytic potential of novel ligands like this compound. Systematic screening of reaction conditions, including catalyst precursor, ligand-to-metal ratio, base, solvent, and temperature, would be necessary to evaluate its efficacy in such transformations.

References

Synthesis of Derivatives from 4-tert-butylthiophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4-tert-butylthiophenol. This versatile building block, characterized by a sterically bulky tert-butyl group and a reactive thiol functionality, serves as a key starting material in the development of novel compounds for the pharmaceutical, agrochemical, and materials science industries.

Application Notes

This compound is a valuable precursor for a range of chemical entities due to its specific electronic and steric properties. The tert-butyl group enhances solubility in organic solvents and can impart metabolic stability in drug candidates. The nucleophilic thiol group is amenable to a variety of transformations, allowing for the synthesis of thioethers, thioesters, disulfides, and more complex heterocyclic systems.

Derivatives of this compound are explored for a multitude of applications:

  • Pharmaceuticals: The 4-tert-butylphenylthio moiety is incorporated into molecules being investigated for various therapeutic activities. The sulfur atom can engage in crucial interactions with biological targets, and the overall lipophilicity of the fragment can influence pharmacokinetic properties.

  • Agrochemicals: Substituted thiophenols are precursors to a range of pesticides and herbicides. The introduction of the this compound scaffold can modulate the biological activity and environmental persistence of these agents.

  • Antioxidants and Polymer Stabilizers: The phenolic and thiophenolic structures are known for their antioxidant properties. Derivatives can act as radical scavengers, protecting materials from degradation.[1]

  • Coordination Chemistry: As a soft ligand, the thiolate of this compound can coordinate with various transition metals to form complexes with interesting catalytic or material properties. For instance, it can be used to synthesize palladium nanoclusters.

Key Synthetic Transformations

This compound can undergo several key reactions to yield a variety of derivatives. The primary reaction pathways include S-alkylation, S-acylation, oxidation, and electrophilic aromatic substitution.

Synthesis_Pathways This compound This compound Thioethers Thioethers This compound->Thioethers R-X, Base Thioesters Thioesters This compound->Thioesters RCOCl or (RCO)2O Disulfide Disulfide This compound->Disulfide Mild Oxidant (e.g., I2, H2O2) Sulfonic Acid Sulfonic Acid This compound->Sulfonic Acid Strong Oxidant Ring Substituted Derivatives Ring Substituted Derivatives This compound->Ring Substituted Derivatives Electrophile, Catalyst

Caption: General synthetic pathways from this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of key derivatives of this compound.

Synthesis of Bis(4-tert-butylphenyl) Disulfide (Oxidation)

Application: Disulfides are important structural motifs in peptides and proteins and are used as vulcanizing agents in the rubber industry. They can also serve as precursors for other sulfur-containing compounds.

Reaction Scheme:

Disulfide_Synthesis cluster_0 Oxidation 2 x this compound 2 x this compound Bis(4-tert-butylphenyl) disulfide Bis(4-tert-butylphenyl) disulfide 2 x this compound->Bis(4-tert-butylphenyl) disulfide I2, Base

Caption: Oxidation of this compound to its disulfide.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a base, for example, sodium hydroxide (1.1 eq), and stir the mixture until the thiophenol has dissolved completely, forming the thiolate.

  • To the stirred solution, add a solution of iodine (0.5 eq) in the same solvent dropwise at room temperature.

  • Continue stirring for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure bis(4-tert-butylphenyl) disulfide.

Quantitative Data:

Product NameStarting MaterialReagentsSolventYield (%)
Bis(4-tert-butylphenyl) disulfideThis compoundI₂, NaOHEthanol>90
Synthesis of 4-tert-butylphenyl thioethers (S-Alkylation)

Application: Thioethers are prevalent in many biologically active molecules and are used as intermediates in organic synthesis.

Reaction Scheme:

Thioether_Synthesis cluster_0 S-Alkylation This compound + R-X This compound + R-X 4-tert-butylphenyl thioether 4-tert-butylphenyl thioether This compound + R-X->4-tert-butylphenyl thioether Base (e.g., K2CO3)

Caption: Synthesis of thioethers from this compound.

Protocol (Representative):

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add the desired alkyl halide (R-X, e.g., benzyl bromide, methyl iodide) (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure thioether.

Quantitative Data (Representative):

Product NameAlkylating AgentBaseSolventYield (%)
Benzyl (4-tert-butylphenyl) sulfideBenzyl bromideK₂CO₃DMF85-95
(4-tert-butylphenyl)(methyl)sulfideMethyl iodideK₂CO₃DMF80-90
Synthesis of S-(4-tert-butylphenyl) thioesters (S-Acylation)

Application: Thioesters are important intermediates in organic synthesis, including in the formation of ketones and in peptide synthesis.

Reaction Scheme:

Thioester_Synthesis cluster_0 S-Acylation This compound + RCOCl This compound + RCOCl S-(4-tert-butylphenyl) thioester S-(4-tert-butylphenyl) thioester This compound + RCOCl->S-(4-tert-butylphenyl) thioester Base (e.g., Pyridine)

Caption: Synthesis of thioesters from this compound.

Protocol (Representative):

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford the pure thioester.

Quantitative Data (Representative):

Product NameAcylating AgentBaseSolventYield (%)
S-(4-tert-butylphenyl) ethanethioateAcetyl chloridePyridineDCM85-95
S-(4-tert-butylphenyl) benzothioateBenzoyl chloridePyridineDCM80-90
Synthesis of 4-tert-butyl-1,2-benzenedithiol

Application: Dithiol compounds are excellent chelating agents for heavy metals and are used in the synthesis of metal-organic frameworks (MOFs) and as precursors for conductive polymers.

Reaction Scheme:

Dithiol_Synthesis cluster_0 Thiolation and Reduction This compound This compound Intermediate Intermediate This compound->Intermediate 1. S2Cl2, Lewis Acid 4-tert-butyl-1,2-benzenedithiol 4-tert-butyl-1,2-benzenedithiol Intermediate->4-tert-butyl-1,2-benzenedithiol 2. Reducing Agent (e.g., Zn, Acid)

References

Application Notes and Protocols: 4-tert-Butylthiophenol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butylthiophenol (TBT) is an organosulfur compound characterized by a benzene ring substituted with a thiol (-SH) group and a tert-butyl group in the para position.[1] Its molecular structure, featuring a sulfur heteroatom, an aromatic ring, and an electron-donating tert-butyl group, suggests its potential as an effective corrosion inhibitor. Organic compounds containing sulfur and nitrogen atoms, along with π-electrons, are known to be efficient corrosion inhibitors due to their ability to adsorb onto metal surfaces.[2][3] They form a protective film that isolates the metal from the corrosive environment, thereby mitigating both anodic dissolution of the metal and cathodic hydrogen evolution.[4] These application notes provide an overview of the mechanism, illustrative performance data, and detailed experimental protocols for evaluating this compound as a corrosion inhibitor for mild steel in acidic media.

Mechanism of Action

The corrosion inhibition by this compound is primarily attributed to its adsorption on the metal surface. The molecule contains several active centers for adsorption:

  • Sulfur Atom: The thiol group's sulfur atom possesses lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong chemisorption.[3]

  • Benzene Ring: The π-electrons of the aromatic ring can interact with the charged metal surface.

  • Tert-Butyl Group: This electron-donating group increases the electron density on the benzene ring and the sulfur atom, enhancing the molecule's ability to donate electrons to the metal surface and strengthening the adsorption bond.

This adsorption process blocks the active corrosion sites on the metal surface, forming a protective barrier against the corrosive medium (e.g., HCl solution). TBT is expected to function as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][4]

cluster_surface Mild Steel Surface TBT This compound (TBT) Metal Fe (Anodic/Cathodic Sites) TBT->Metal Adsorption via S atom & π-electrons H_plus H+ H_plus->Metal Cathodic Reactant Cl_minus Cl- Fe2_plus Fe²⁺ (Dissolution) Metal->Fe2_plus Anodic Reaction (Inhibited) H2_gas H₂ (Gas Evolution) Metal->H2_gas Cathodic Reaction (Inhibited)

Caption: Corrosion inhibition mechanism of this compound.

Illustrative Performance Data

The following tables present hypothetical but realistic quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in a 1M HCl solution. This data is based on typical results observed for similar organic inhibitors.[4][5]

Table 1: Weight Loss Measurement Data (Illustrative) Corrosion of mild steel in 1M HCl with and without this compound (TBT) after 24 hours of immersion at 303 K.

Inhibitor ConcentrationWeight Loss (mg/cm²)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
Blank (0 ppm)25.012.80-
5 ppm8.54.3566.0
10 ppm5.02.5680.0
15 ppm3.21.6487.2
20 ppm2.11.0791.6
25 ppm1.80.9292.8

Table 2: Potentiodynamic Polarization Data (Illustrative) Electrochemical parameters for mild steel in 1M HCl with and without this compound (TBT) at 303 K.

Inhibitor Conc.Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE%
Blank (0 ppm)-480115090125-
5 ppm-4723808812067.0
10 ppm-4682188511881.0
15 ppm-4651458411587.4
20 ppm-460988211291.5
25 ppm-458858111092.6

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data (Illustrative) EIS parameters for mild steel in 1M HCl with and without this compound (TBT) at 303 K.

Inhibitor Conc.Rct (Ω·cm²)Cdl (µF/cm²)IE%
Blank (0 ppm)45150-
5 ppm1409567.8
10 ppm2507082.0
15 ppm4105589.0
20 ppm5504291.8
25 ppm6103892.6

Experimental Protocols

A systematic evaluation of a corrosion inhibitor involves multiple techniques. The general workflow includes sample preparation followed by gravimetric and electrochemical analyses.

A 1. Mild Steel Coupon Preparation B Polishing & Cleaning A->B C Drying & Weighing (W₁) B->C F Immerse Coupons (e.g., 24h) C->F D 2. Immersion Testing E Prepare 1M HCl ± Inhibitor D->E E->F L Setup Three-Electrode Cell E->L G 3. Post-Immersion Analysis F->G H Remove, Clean & Dry Coupons G->H I Final Weighing (W₂) H->I J Calculate Weight Loss & IE% I->J K 4. Electrochemical Testing M Potentiodynamic Polarization (PDP) L->M N Electrochemical Impedance Spectroscopy (EIS) L->N O Calculate icorr, Rct, IE% M->O N->O

Caption: General experimental workflow for inhibitor evaluation.
Protocol 1: Weight Loss (Gravimetric) Measurements

This method determines the corrosion rate by measuring the change in mass of a metal sample over time.[6][7]

1. Materials and Equipment:

  • Mild steel coupons (e.g., 2cm x 2cm x 0.2cm)

  • Abrasive SiC papers (e.g., 400, 800, 1200 grit)

  • Analytical balance (±0.1 mg accuracy)

  • 1M Hydrochloric acid (HCl) solution

  • This compound (TBT)

  • Distilled water, acetone

  • Glass beakers, glass hooks

  • Drying oven, desiccator

2. Procedure:

  • Sample Preparation: Mechanically polish the mild steel coupons with successively finer grades of SiC paper until a mirror-like surface is achieved.[6][8]

  • Wash the polished coupons with detergent, rinse thoroughly with distilled water, degrease with acetone, and dry completely.[8]

  • Weigh each coupon accurately using an analytical balance and record the initial weight (W₁).

  • Store the prepared coupons in a desiccator until use.

  • Inhibitor Solution Preparation: Prepare a series of 1M HCl solutions containing different concentrations of TBT (e.g., 0, 5, 10, 15, 20, 25 ppm).

  • Immersion: Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed in the test solution.[7]

  • Leave the coupons immersed for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 303 K).

  • Post-Immersion: After the immersion period, carefully remove the coupons from the solutions.

  • Wash each coupon with distilled water using a soft brush to remove corrosion products, rinse with acetone, and dry thoroughly.[8]

  • Weigh each dried coupon and record the final weight (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ)

      • ΔW = Weight loss (W₁ - W₂) in grams

      • A = Surface area of the coupon in cm²

      • t = Immersion time in hours

      • ρ = Density of mild steel (approx. 7.85 g/cm³)

    • Inhibition Efficiency (IE%) : IE% = [(CR₀ - CRᵢ) / CR₀] * 100

      • CR₀ = Corrosion rate in the blank solution

      • CRᵢ = Corrosion rate in the solution with inhibitor

Protocol 2: Potentiodynamic Polarization (PDP)

This electrochemical technique measures the relationship between the potential applied to the metal and the resulting current, providing information on corrosion current (icorr) and inhibitor type.[9][10]

1. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell

  • Working Electrode (WE): Prepared mild steel coupon

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl[9]

  • Counter Electrode (CE): Platinum or graphite rod[9]

  • Test solutions (1M HCl with and without TBT)

2. Procedure:

  • Setup: Assemble the three-electrode cell. The WE (mild steel) should have a fixed exposed surface area (e.g., 1 cm²).

  • Fill the cell with the test solution.

  • Immerse the electrodes in the solution and allow the system to stabilize for about 30-60 minutes until a steady Open Circuit Potential (OCP or Ecorr) is reached.[11]

  • Measurement: Set the potentiostat to perform a potentiodynamic scan. A typical scan range is from -250 mV to +250 mV relative to the Ecorr at a slow scan rate (e.g., 0.5 to 1 mV/s).[12][13]

  • Record the resulting current as a function of the applied potential.

  • Analysis:

    • Plot the data as log(current density) vs. potential (a Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the Ecorr. The point of intersection gives the corrosion current density (icorr).[2]

    • The slopes of the linear portions give the anodic (βa) and cathodic (βc) Tafel constants.

    • Inhibition Efficiency (IE%) : IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100

      • icorr₀ = Corrosion current density in the blank solution

      • icorrᵢ = Corrosion current density in the solution with inhibitor

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.[14][15]

1. Materials and Equipment:

  • Same as for PDP, but the potentiostat must have a frequency response analyzer.

2. Procedure:

  • Setup and Stabilization: Use the same three-electrode cell setup as in the PDP protocol. Allow the system to stabilize at its Ecorr for 30-60 minutes.

  • Measurement: Superimpose a small amplitude AC voltage signal (e.g., 10 mV peak-to-peak) over the Ecorr across a wide frequency range (e.g., 100 kHz down to 10 mHz).[16]

  • Measure the impedance response of the system at each frequency.

  • Analysis:

    • Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) formats.

    • The Nyquist plot for an inhibited system typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).[16]

    • Model the data using an appropriate equivalent electrical circuit to extract parameters like Rct and the double-layer capacitance (Cdl).[15]

    • Inhibition Efficiency (IE%) : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

      • Rct₀ = Charge transfer resistance in the blank solution

      • Rctᵢ = Charge transfer resistance in the solution with inhibitor

Quantum Chemical Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the potential effectiveness of a corrosion inhibitor by analyzing its molecular properties.[17][18] Key parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO).

  • E_HOMO: A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, suggesting stronger adsorption and better inhibition.[19]

  • E_LUMO: A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[18]

For this compound, the presence of the sulfur atom and the electron-rich benzene ring would contribute to a high E_HOMO, making it a promising candidate for an effective corrosion inhibitor.

cluster_inhibitor Inhibitor Molecule (TBT) cluster_metal Metal Surface (Fe) HOMO E_HOMO (High Energy) LUMO E_LUMO (Low Energy) d_orbital Vacant d-orbitals HOMO->d_orbital e⁻ Donation Result Strong Adsorption & High Inhibition Efficiency DeltaE ΔE = E_LUMO - E_HOMO (Small Gap → High Reactivity) filled_orbital Filled d-orbitals filled_orbital->LUMO e⁻ Back-donation (strengthens bond)

Caption: Relationship between molecular orbitals and inhibition.

References

Application Notes and Protocols for the Use of 4-tert-Butylthiophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylthiophenol is a versatile aromatic thiol compound that serves as a valuable intermediate in the synthesis of a variety of agrochemicals. Its distinct chemical properties, including the presence of a nucleophilic thiol group and a bulky tert-butyl substituent, allow for its incorporation into molecules with targeted biological activities. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals utilizing this compound as a key starting material. The information is intended to guide researchers in the development of novel fungicides, insecticides, and acaricides.

Key Applications of this compound in Agrochemical Synthesis

This compound is primarily utilized in the synthesis of thioether and dithiocrotonate derivatives, which have demonstrated notable efficacy as pesticides. The tert-butyl group often enhances the lipophilicity of the final molecule, which can improve its penetration through the waxy cuticle of insects and mites or the cell walls of fungi.

Synthesis of Acaricidal and Insecticidal Dithiocrotonates

One of the documented applications of this compound is in the preparation of dithiocrotonate esters, which have shown significant promise as acaricides and insecticides. These compounds function by disrupting key physiological processes in target pests. While the precise mechanism of action for dithiocrotonate-based acaricides is not extensively detailed in the public domain, they are generally classified as nerve poisons or mitochondrial respiration inhibitors[1][2].

Experimental Protocol: Synthesis of S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonate

This protocol is adapted from the synthesis described in patent literature, providing a method for the preparation of a specific acaricidal and insecticidal dithiocrotonate.

Materials:

  • This compound

  • Methyl 2-chloro-3-oxobutanoate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of Sodium 4-tert-butylthiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in absolute ethanol.

  • To this solution, add a freshly prepared solution of sodium ethoxide in ethanol dropwise at room temperature. The reaction is exothermic. Stir the mixture for 1 hour to ensure complete formation of the thiophenoxide salt.

  • Reaction with Methyl 2-chloro-3-oxobutanoate: Cool the reaction mixture in an ice bath. Add a solution of methyl 2-chloro-3-oxobutanoate in ethanol dropwise to the cooled thiophenoxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonate.

Quantitative Data:

CompoundTarget PestApplication Rate ( g/hectare )Mortality (%)
S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonateTetranychus urticae (Red Spider Mite)800100
S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonateAphis fabae (Black Bean Aphid)800100
S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonatePlutella xylostella (Diamondback Moth larvae)800100

Data extracted from patent literature and may require further validation.

Logical Workflow for the Synthesis of S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonate

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A This compound D Formation of Sodium 4-tert-butylthiophenoxide A->D in Ethanol B Sodium Ethoxide B->D C Methyl 2-chloro-3-oxobutanoate E Nucleophilic Substitution C->E in Ethanol D->E F Crude Product E->F Work-up G Purified S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonate F->G Column Chromatography

Caption: Synthetic workflow for an acaricidal dithiocrotonate.

Potential Signaling Pathways and Mechanisms of Action

Hypothesized Mechanism of Action for Dithiocrotonate Acaricides

Acaricides often target the nervous system or energy metabolism of the pest[1][3]. For dithiocrotonate derivatives, a plausible mechanism involves the inhibition of mitochondrial electron transport, leading to a disruption in ATP synthesis and ultimately, cell death.

G cluster_pathway Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV e- ATP ATP Production ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP_Synthase->ATP Acaricide Dithiocrotonate Acaricide Inhibition Inhibition Acaricide->Inhibition Inhibition->ComplexIII Blocks electron flow CellDeath Cell Death

Caption: Hypothesized inhibition of mitochondrial respiration.

Future Research Directions

The synthesis of novel agrochemicals from this compound remains a promising area of research. Further exploration of different electrophilic partners for the thiophenol, such as other substituted haloalkenes or halo-heterocycles, could lead to the discovery of compounds with improved efficacy and a broader spectrum of activity. Additionally, investigating the synthesis and biological activity of other derivatives, such as thioethers, thioureas, and thioesters, could yield new classes of agrochemicals. Elucidating the precise mechanism of action and identifying the specific molecular targets of these compounds will be crucial for optimizing their performance and managing the development of resistance in pest populations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-butylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-tert-butylthiophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Friedel-Crafts alkylation of thiophenol with isobutylene: This method involves the reaction of thiophenol with isobutylene in the presence of an acid catalyst, such as a boron trifluoride-phosphoric acid complex.[1]

  • Reduction of 4-tert-butylbenzenesulfonyl chloride: This high-yield method involves the reduction of 4-tert-butylbenzenesulfonyl chloride using reagents like sodium sulfide, iron, and triphenylphosphine in the presence of chlorosulfonic acid.[2]

Q2: What is the typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthesis method and reaction conditions.

  • The Friedel-Crafts alkylation of thiophenol with isobutylene has a reported yield of approximately 68%.[1]

  • The reduction of 4-tert-butylbenzenesulfonyl chloride can achieve a significantly higher yield, reportedly up to 93.7%.[2]

Q3: What are the main impurities or byproducts I should be aware of?

A3: The primary byproduct of concern, particularly in the Friedel-Crafts alkylation method, is tert-butyl 4-(tert-butyl)phenyl sulfide .[1] Another common impurity that can arise from the oxidation of the desired product is the corresponding disulfide . Thiols are susceptible to oxidation, especially when exposed to air.[3]

Q4: How can I purify the final this compound product?

A4: The most common method for purifying this compound is distillation under reduced pressure (vacuum distillation).[1][2] This technique is effective in separating the desired product from less volatile impurities. For removal of disulfide impurities, treatment with a reducing agent followed by purification may be necessary.

Troubleshooting Guide

Issue 1: Low Yield in Friedel-Crafts Alkylation

Q: My yield for the Friedel-Crafts synthesis of this compound is significantly lower than the reported 68%. What are the potential causes and solutions?

A: Low yield in this reaction is a common issue and can be attributed to several factors. The following troubleshooting guide should help you identify and address the problem.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Alkylation

LowYieldTroubleshooting start Low Yield Observed q1 Is a significant amount of tert-butyl 4-(tert-butyl)phenyl sulfide observed as a byproduct? start->q1 s1 Optimize Reaction Temperature and Time. - Maintain initial reaction at 0-10°C. - Avoid excessive heating during the second stage. q1->s1 Yes q2 Was the isobutylene addition rate controlled? q1->q2 No s1->q2 s2 Ensure slow and controlled addition of isobutylene to prevent localized overheating and side reactions. q2->s2 No q3 Is the catalyst (e.g., BF3-H3PO4) active and used in the correct amount? q2->q3 Yes s2->q3 s3 Use fresh or properly stored catalyst. Ensure the correct stoichiometric ratio of catalyst to reactants. q3->s3 No q4 Is there evidence of product degradation or disulfide formation? q3->q4 Yes s3->q4 s4 Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol to disulfide. q4->s4 Yes end Yield Improved q4->end No s4->end SynthesisSelection start Goal: Synthesize This compound q1 Is high yield the primary concern? start->q1 method2 Consider the Reduction of 4-tert-butylbenzenesulfonyl chloride (Yield: ~94%) q1->method2 Yes q2 Are the starting materials (Thiophenol and Isobutylene) readily available and cost-effective? q1->q2 No note1 Note: This method involves higher temperatures and multiple reagents. method2->note1 method1 Consider the Friedel-Crafts Alkylation of Thiophenol (Yield: ~68%) note2 Note: This method is prone to the formation of tert-butyl 4-(tert-butyl)phenyl sulfide as a major byproduct. method1->note2 q2->method1 Yes

References

Technical Support Center: Purification of Crude 4-tert-Butylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-tert-butylthiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities depend on the synthetic route. A frequent byproduct from the reaction of thiophenol with isobutylene is tert-butyl 4-(tert-butyl)phenyl sulfide.[1] Other potential impurities include unreacted starting materials, other isomers (e.g., 2-tert-butylthiophenol), and oxidation products like disulfides, especially if the compound has been exposed to air.[2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4] A melting point determination can also provide a good indication of purity for solid samples.[5]

Q4: Is this compound sensitive to air or heat?

A4: Yes, this compound can be sensitive to air and may oxidize, especially upon prolonged exposure.[2] It is also a high-boiling point liquid, and heating at atmospheric pressure can lead to decomposition. Therefore, vacuum distillation is the preferred method for purification by distillation.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Steps
Bumping or Violent Boiling - Uneven heating.- Absence of boiling chips or magnetic stirring.- Rapid pressure drop on a heated sample.- Use a heating mantle with a magnetic stirrer for even heating.[6]- Always use a stir bar; boiling chips are ineffective under vacuum.[6]- Ensure the system is under the desired vacuum before applying heat.[7]
Product Not Distilling at the Expected Temperature - Vacuum level is not as low as required.- Thermometer bulb is incorrectly placed.- Presence of high-boiling impurities.- Check the vacuum pump and all connections for leaks.[8]- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- If the boiling point is significantly higher, the crude product may contain substantial high-boiling impurities.
Product Solidifies in the Condenser - The melting point of this compound is around room temperature.- Cooling water is too cold.- Stop the flow of cooling water through the condenser to allow the solidified product to melt and flow into the receiving flask.[9]
Poor Separation of Impurities - Inefficient distillation column.- Operating pressure is too high.- For better separation, use a fractionating column with a suitable packing material or trays.[1]- Lower the operating pressure to increase the boiling point difference between the product and impurities.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product Does Not Dissolve in Hot Solvent - Incorrect solvent choice.- Insufficient solvent.- Select a solvent in which the compound is soluble when hot but insoluble when cold.[10]- Add more hot solvent in small portions until the product dissolves completely.[5]
No Crystals Form Upon Cooling - Solution is not saturated.- Cooling too rapidly.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Oiling Out (Product Separates as a Liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Choose a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.
Low Recovery of Purified Product - Too much solvent was used.- Crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a small amount of ice-cold solvent.[5]

Quantitative Data Summary

Purification Method Parameter Value Source
Vacuum Distillation Boiling Point58-60 °C[1]
Pressure1.00 mm Hg[1]
Yield68%[1]
Primary Impurity Separatedtert-butyl 4-(tert-butyl)phenyl sulfide[1]
Recrystallization Suitable SolventsPetroleum Ether, Hexane[9][12]
Purity (General Expectation)High[10]
Column Chromatography Stationary PhaseSilica Gel[12]
Mobile Phase ExamplePetroleum Ether[12]
Purity (General Expectation)High[13]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is based on a documented synthesis and purification of this compound.[1]

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (recommended to prevent bumping), a short path distillation head with a condenser, a receiving flask, and a vacuum source with a trap.[7]

    • Use a magnetic stirrer and a heating mantle to heat the distillation flask.

    • Ensure all glassware joints are properly greased and sealed to maintain a good vacuum.

  • Procedure:

    • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

    • Connect the flask to the distillation apparatus.

    • Turn on the magnetic stirrer.

    • Gradually apply vacuum to the system. A pressure of approximately 1.00 mm Hg should be achieved.

    • Once the desired vacuum is stable, begin to gently heat the flask.

    • Collect the fraction that distills at 58-60 °C.

    • The main impurity, tert-butyl 4-(tert-butyl)phenyl sulfide, will remain in the distillation flask as a higher-boiling residue.[1]

    • After collecting the product, turn off the heat and allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Recrystallization

This is a general protocol for recrystallization, with suggested solvents for this compound.

  • Solvent Selection:

    • Based on the properties of similar compounds, non-polar solvents like petroleum ether or hexane are good starting points.[9][12]

    • Test the solubility of a small amount of the crude product in the chosen solvent at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent (e.g., petroleum ether).

    • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound distillation Vacuum Distillation crude->distillation Heat under reduced pressure recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent & cool chromatography Column Chromatography crude->chromatography Elute through stationary phase analysis GC-MS / NMR distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Confirm Purity

Caption: General workflow for the purification and analysis of crude this compound.

troubleshooting_logic cluster_distillation Vacuum Distillation Issues cluster_recrystallization Recrystallization Issues start Purification Issue Encountered d_issue Problem during distillation? start->d_issue Distillation r_issue Problem during recrystallization? start->r_issue Recrystallization bumping Bumping / Violent Boiling d_issue->bumping Yes no_distill No Product Distilling d_issue->no_distill Yes solid_condenser Solid in Condenser d_issue->solid_condenser Yes check_stirring Check Stirring / Heat bumping->check_stirring check_vacuum Check Vacuum / Leaks no_distill->check_vacuum stop_cooling Stop Condenser Cooling solid_condenser->stop_cooling no_dissolve Incomplete Dissolution r_issue->no_dissolve Yes no_crystals No Crystals Formed r_issue->no_crystals Yes oiling_out Oiling Out r_issue->oiling_out Yes check_solvent Check Solvent / Amount no_dissolve->check_solvent saturate_solution Concentrate / Seed no_crystals->saturate_solution reheat_add_solvent Reheat & Add Solvent oiling_out->reheat_add_solvent

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Storage and Handling of 4-tert-butylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-tert-butylthiophenol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems observed during the storage of this compound, which often indicate product degradation through oxidation.

Observation Potential Cause Recommended Action(s)
Color Change (Colorless to Yellow/Brown) Oxidation of the thiol group to form colored disulfide and other byproducts. This is accelerated by exposure to air (oxygen) and light.1. Immediately blanket the container with an inert gas (Argon or Nitrogen).2. Store the container in a cool, dark place, preferably at or below -20°C for long-term storage.[1] 3. Verify the purity of the material using analytical methods such as GC-MS or NMR spectroscopy.
Precipitate Formation Formation of the less soluble disulfide dimer (di(4-tert-butylphenyl) disulfide) due to oxidation.1. If the product is in a solvent, attempt to dissolve the precipitate by gently warming the solution under an inert atmosphere. 2. If the precipitate does not redissolve, it is likely the disulfide. The purity of the supernatant should be assessed before use. 3. For future prevention, ensure storage under a strictly inert and dry atmosphere.
Inconsistent Experimental Results Degradation of this compound leading to a lower concentration of the active thiol.1. Quantify the free thiol content of your stored material using Ellman's Test before each use (see Experimental Protocols section). 2. Prepare fresh solutions from a new or properly stored batch of this compound. 3. Aliquot the material upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk stock to air.[1]
Strong, Unpleasant Odor in the Lab Volatilization of the thiol. While characteristic, a strong odor may indicate a leaking container.1. Check the container seal for any damage. Reseal the container, preferably with paraffin film, after flushing with an inert gas. 2. Always handle this compound in a well-ventilated fume hood. 3. Neutralize any spills or contaminated glassware with a bleach solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway is the oxidation of the thiol (-SH) group. In the presence of oxygen, two molecules of this compound can couple to form a disulfide bond, resulting in di(4-tert-butylphenyl) disulfide. This process can be catalyzed by trace metals and accelerated by exposure to light and elevated temperatures.[2]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. The storage temperature should be maintained at -20°C or lower, and the material should be protected from light by using an amber vial or by storing it in a dark location.[1]

Q3: Can I store this compound in a solution?

A3: While it is best to store the neat compound under an inert atmosphere, short-term storage in a deoxygenated solvent can be acceptable. If you need to store it in solution, use a high-purity, anhydrous, and deoxygenated solvent. Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before dissolving the thiol. Store the resulting solution under an inert atmosphere at -20°C and use it as quickly as possible.

Q4: How can I tell if my this compound has oxidized?

A4: Visual inspection may reveal a color change from colorless to yellow or the formation of a precipitate. However, the most reliable method is to quantify the free thiol content using a method like Ellman's Test or to analyze the material's purity by techniques such as NMR spectroscopy or GC-MS.

Q5: Are there any antioxidants I can add to improve the stability of this compound?

A5: While specific data for this compound is limited, hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used to stabilize organic compounds prone to oxidation. Radical scavengers such as α-tocopherol (Vitamin E) or aqueous-phase antioxidants like ascorbic acid could also be considered, depending on the application and solvent system. The effectiveness of these antioxidants would need to be validated for your specific storage conditions.

Experimental Protocols

Protocol 1: Quantification of Free Thiol Content using Ellman's Test

This protocol allows for the quantification of the active thiol content in a sample of this compound to assess its purity and degradation.

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • This compound sample

  • Spectrophotometer

Procedure:

  • Prepare DTNB Stock Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare Sample Solution: Accurately prepare a dilute solution of your this compound sample in the reaction buffer. The final concentration should be in the low micromolar range.

  • Reaction Setup: In a cuvette, mix 50 µL of the DTNB stock solution with 2.5 mL of the reaction buffer.

  • Blank Measurement: Measure the absorbance of the DTNB solution at 412 nm. This will serve as your blank.

  • Sample Measurement: Add a known volume (e.g., 100 µL) of your diluted this compound sample to the cuvette. Mix thoroughly by gentle inversion.

  • Incubation: Allow the reaction to proceed at room temperature for 15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance of the solution at 412 nm.

  • Calculation: The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) product (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration of the thiol.

Protocol 2: Accelerated Stability Study

This protocol can be used to evaluate the effectiveness of different storage conditions or the addition of antioxidants on the stability of this compound over a shorter timeframe.

Materials:

  • Multiple vials of this compound from the same batch

  • Selected antioxidant(s) (e.g., BHT, α-tocopherol)

  • Inert gas (argon or nitrogen)

  • Temperature-controlled ovens or incubators

  • Equipment for thiol quantification (as per Protocol 1)

Procedure:

  • Sample Preparation:

    • Control Group: Aliquot this compound into several vials under ambient air.

    • Inert Atmosphere Group: Aliquot this compound into several vials, flush with argon or nitrogen for 1-2 minutes, and then seal tightly.

    • Antioxidant Group(s): Prepare stock solutions of the chosen antioxidant(s) in a small amount of a suitable solvent. Add the antioxidant solution to vials of this compound to achieve the desired final concentration (e.g., 0.1% w/w). Mix thoroughly and prepare sets stored under both ambient air and inert atmosphere.

  • Storage Conditions: Place the prepared vials in incubators set at different temperatures (e.g., room temperature (25°C) and an elevated temperature (40°C)).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.

  • Analysis: For each time point, quantify the free thiol content of the sample using Ellman's Test (Protocol 1).

  • Data Analysis: Plot the percentage of remaining free thiol against time for each storage condition. This will allow for a comparison of the degradation rates under different conditions and the effectiveness of the tested antioxidants.

Visualizations

Oxidation_Pathway Thiol1 This compound (R-SH) Disulfide Di(4-tert-butylphenyl) disulfide (R-S-S-R) Thiol1->Disulfide Thiol2 This compound (R-SH) Thiol2->Disulfide Oxygen Oxygen (O2) Light, Metal Ions Oxygen->Disulfide Oxidation

Caption: Oxidation pathway of this compound to its disulfide.

Preventative_Workflow cluster_storage Long-Term Storage cluster_handling Handling for Use storage_conditions Store at <= -20°C Protect from light Warm Warm to Room Temperature (in desiccator) Inert Open under Inert Gas (e.g., Argon) Warm->Inert Use Dispense required amount Inert->Use Reseal Flush with Inert Gas & Reseal Use->Reseal Reseal->storage_conditions Return to Storage Start Receive this compound Aliquoting Aliquot into smaller, single-use vials under inert atmosphere Start->Aliquoting Aliquoting->storage_conditions

Caption: Recommended workflow for the storage and handling of this compound.

References

side reactions of 4-tert-butylthiophenol with specific reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylthiophenol. It addresses common side reactions and provides experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reaction is the oxidation of the thiol group to form 4,4'-di-tert-butyldiphenyl disulfide, especially upon exposure to air, light, or oxidizing agents.[1][2] Under stronger oxidizing conditions, overoxidation to the corresponding sulfonic acid can occur. Other potential side reactions include electrophilic substitution on the aromatic ring and issues related to the stability of the tert-butyl group under certain acidic conditions.

Q2: How can I minimize the formation of 4,4'-di-tert-butyldiphenyl disulfide during storage and handling?

A2: To minimize disulfide formation, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon).[3] Store the compound in a cool, dark place, and use deoxygenated solvents for reactions. The use of antioxidants or radical scavengers can also be considered for long-term storage, although this may interfere with subsequent reactions.

Q3: What is the expected regioselectivity in electrophilic aromatic substitution reactions of this compound?

A3: The thiol (-SH) and the tert-butyl groups are both ortho, para-directing. However, due to the significant steric hindrance of the tert-butyl group, electrophilic attack is favored at the positions ortho to the thiol group (C2 and C6). The large size of the tert-butyl group makes substitution at the positions ortho to it (C3 and C5) sterically hindered.

Q4: Can the tert-butyl group be cleaved during reactions?

A4: The tert-butyl group is generally stable under many reaction conditions. However, under strongly acidic conditions, particularly at elevated temperatures, cleavage of the tert-butyl group to form isobutylene can occur. This is a known side reaction in Friedel-Crafts reactions where a tert-butyl group is present on the aromatic ring.[4]

Troubleshooting Guides

Oxidation Reactions

Issue: My reaction is producing a significant amount of 4,4'-di-tert-butyldiphenyl disulfide instead of the desired thioether or other thiol-derived product.

Possible Cause Troubleshooting Steps
Air exposure - Perform the reaction under an inert atmosphere (nitrogen or argon).- Use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by freeze-pump-thaw cycles.
Presence of oxidizing impurities - Purify solvents and reagents to remove any potential oxidizing contaminants.- Consider adding a small amount of a reducing agent like dithiothreitol (DTT) if compatible with the desired reaction.
Light exposure - Protect the reaction mixture from light by wrapping the flask in aluminum foil.

Issue: Overoxidation to sulfonic acid is observed.

Possible Cause Troubleshooting Steps
Oxidizing agent is too strong - Use a milder oxidizing agent. For disulfide formation, options include dimethyl sulfoxide (DMSO) or iodine.[5][6] For other transformations, carefully select an oxidant that is compatible with the thiol group.
Reaction conditions are too harsh - Lower the reaction temperature and shorten the reaction time.- Carefully control the stoichiometry of the oxidizing agent.

Quantitative Data on Oxidation Products:

While specific quantitative data for the oxidation of this compound is limited in the reviewed literature, the following table provides a general overview of expected products with different oxidizing agents.

Oxidizing Agent Primary Expected Product Potential Side Product(s) Typical Conditions Reference
Air/Light4,4'-Di-tert-butyldiphenyl disulfide-Ambient[1][2]
Hydrogen Peroxide (H₂O₂)4,4'-Di-tert-butyldiphenyl disulfide or 4-tert-butylbenzenesulfonic acidOveroxidation productsVaries with concentration and catalyst[7][8]
m-CPBA4-tert-Butylbenzenesulfonic acidDisulfideOrganic solvent[9]
Oxone®/NaHCO₃4-tert-Butylbenzenesulfonic acidDisulfide at low conversionsCH₃CN-H₂O[10]
Electrophilic Aromatic Substitution

Issue: My nitration or halogenation reaction is giving a mixture of isomers that are difficult to separate.

Possible Cause Troubleshooting Steps
Reaction conditions favoring multiple substitutions - Control the stoichiometry of the electrophile to favor mono-substitution.- Lower the reaction temperature to increase selectivity.
Steric and electronic effects leading to mixed isomers - Due to the ortho, para-directing nature of both substituents, a mixture of ortho-substituted products (relative to the thiol) is expected. Purification by column chromatography or crystallization may be necessary. For bromination, the primary product is typically 2-bromo-4-(tert-butyl)thiophenol.[11]

Experimental Protocol: Nitration of 4-tert-Butylphenol (as a proxy for this compound)

A protocol for the nitration of the related 4-tert-butylphenol provides a good starting point. Caution: Nitration of thiophenols can be hazardous due to the potential for oxidation of the thiol group.

  • Reaction: 4-tert-butylphenol (30 g, 0.2 mole) was dissolved in 200 mL of ethyl acetate and cooled to 0°C. A mixture of nitric acid (13 mL in 13 mL of water) was added dropwise, followed by a catalytic amount of NaNO₂.

  • Work-up: After 45 minutes, the reaction was washed with 1N HCl. The organic layer was dried and concentrated.

  • Yield: This procedure yielded 37 g of 2-nitro-4-t-butyl phenol, indicating a quantitative yield of the ortho-nitro product.[12]

Isomer Distribution in Electrophilic Substitution (Expected):

Reaction Major Product(s) Minor Product(s) Rationale
Nitration 2-Nitro-4-tert-butylthiophenol3-Nitro-4-tert-butylthiophenolSteric hindrance from the tert-butyl group directs the incoming nitro group to the position ortho to the thiol.
Bromination 2-Bromo-4-tert-butylthiophenol3-Bromo-4-tert-butylthiophenolSimilar to nitration, steric hindrance favors substitution at the C2 position.
Michael Addition

Issue: The Michael addition of this compound to an α,β-unsaturated carbonyl compound is slow or incomplete.

Possible Cause Troubleshooting Steps
Insufficiently activated Michael acceptor - Use a more electron-deficient Michael acceptor.- Consider using a catalyst to activate the acceptor.
Low nucleophilicity of the thiol - Convert the thiol to the more nucleophilic thiolate by adding a non-nucleophilic base (e.g., triethylamine, DBU). The reaction is typically base-catalyzed.
Reversibility of the reaction (retro-Michael addition) - Use an excess of the thiol to shift the equilibrium towards the product.- Trap the product as it is formed, if possible.

Experimental Protocol: General Thiol-Michael Addition

  • Reaction: The thiol and the Michael acceptor are typically reacted in a polar aprotic solvent like THF or acetonitrile. A catalytic amount of a base (e.g., an amine or a phosphine) is added to initiate the reaction.[13]

  • Monitoring: The reaction progress can be monitored by TLC, GC-MS, or NMR spectroscopy.

  • Work-up: The reaction is typically quenched with a mild acid, and the product is extracted and purified.

Visualizations

experimental_workflow_oxidation cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Products start This compound reagent Oxidizing Agent (e.g., Air, H2O2, m-CPBA) start->reagent Reacts with disulfide 4,4'-Di-tert-butyldiphenyl disulfide reagent->disulfide Mild Conditions sulfonic_acid 4-tert-Butylbenzenesulfonic acid reagent->sulfonic_acid Strong Conditions solvent Solvent (e.g., CH2Cl2, CH3CN/H2O) conditions Temperature & Time

Caption: General workflow for the oxidation of this compound.

signaling_pathway_electrophilic_substitution reagent This compound electrophile Electrophile (E+) (e.g., NO2+, Br+) reagent->electrophile Attack by pi-system intermediate Arenium Ion Intermediate electrophile->intermediate Forms product_ortho Ortho-substituted Product intermediate->product_ortho Loss of H+ (Major Pathway) product_para Para-substituted Product (minor due to SH) intermediate->product_para Loss of H+ (Minor Pathway)

Caption: Logical relationship in electrophilic substitution of this compound.

References

analytical techniques for detecting impurities in 4-tert-butylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Analysis of 4-tert-butylthiophenol. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in this compound, a key intermediate in various manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. Common process-related impurities include unreacted starting materials like thiophenol and side-products such as tert-butyl 4-(tert-butyl)phenyl sulfide [1]. Degradation, particularly through oxidation, can lead to the formation of di-(4-tert-butylphenyl) disulfide [2].

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: Several analytical techniques are effective for impurity profiling of this compound. The most common are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities, often coupled with UV or MS detection.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful method for quantifying impurities without the need for specific impurity reference standards, by comparing the integral of an analyte signal to that of a certified internal standard[2][3].

Q3: Why is it important to monitor impurities in this compound?

A3: Monitoring and controlling impurities is crucial as they can affect the quality, stability, and safety of the final product[4]. In pharmaceutical applications, even trace amounts of certain impurities can have unintended biological effects or alter the efficacy of the active pharmaceutical ingredient (API)[4].

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Q1: I am observing peak tailing for this compound and its impurities. What could be the cause and how can I fix it?

A1: Peak tailing for active compounds like thiols is a common issue in GC analysis.

  • Cause: Active sites in the injector liner or on the column can cause secondary interactions with the thiol group.

  • Solution:

    • Use a deactivated inlet liner and a column specifically designed for analyzing active compounds[5].

    • Ensure the column is properly installed and not extending too far into the detector[5].

    • If the column is old, consider replacing it as its performance may have degraded.

Q2: I am seeing ghost peaks in my chromatograms. What is the source of these peaks?

A2: Ghost peaks are extraneous peaks that can appear in your chromatogram.

  • Cause: Contamination in the GC system is a frequent cause. This can come from a bleeding septum, contaminated inlet liner, or carryover from a previous injection of a highly concentrated sample.

  • Solution:

    • Use a high-quality, low-bleed septum[4].

    • Regularly replace the inlet liner and septum[6].

    • Run a blank solvent injection after a high-concentration sample to check for carryover[4].

    • Bake out the column at a high temperature to remove contaminants[6].

Q3: My retention times are shifting between runs. What should I check?

A3: Retention time shifts can lead to incorrect peak identification.

  • Cause: Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system can cause retention time instability.

  • Solution:

    • Check for leaks in the gas lines and connections using an electronic leak detector[4].

    • Verify that the oven temperature program is stable and reproducible.

    • Ensure the carrier gas flow is constant by checking the pressure and using a flow meter[5].

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: My peaks for sulfur-containing impurities are broad and show poor resolution. How can I improve this?

A1: Poor peak shape and resolution can compromise quantification.

  • Cause: Secondary interactions with the stationary phase or an inappropriate mobile phase can lead to broad peaks. Sulfur-containing compounds can be challenging to analyze on traditional C18 columns[7].

  • Solution:

    • Consider using a column with a different stationary phase, such as a biphenyl phase, which can offer improved retention and selectivity for aromatic sulfur compounds through π-π interactions[7].

    • Optimize the mobile phase composition. Adjusting the pH or the organic modifier concentration can improve peak shape[8].

    • Ensure your sample is dissolved in the mobile phase to avoid solvent mismatch effects.

Q2: I am experiencing a drifting baseline. What are the likely causes?

A2: A drifting baseline can affect the accuracy of peak integration.

  • Cause: A drifting baseline can be caused by a contaminated detector cell, a column that is not fully equilibrated, or changes in the mobile phase composition.

  • Solution:

    • Flush the detector cell with a strong solvent to remove any contaminants[8].

    • Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis[8].

    • Prepare fresh mobile phase and ensure it is properly degassed[8].

Q3: Why is the backpressure of my HPLC system fluctuating?

A3: Pressure fluctuations can affect the stability of the baseline and retention times.

  • Cause: Air bubbles in the pump, worn pump seals, or leaks in the system are common causes of pressure fluctuations.

  • Solution:

    • Degas the mobile phase thoroughly to remove dissolved gases[8].

    • Purge the pump to remove any trapped air bubbles[8].

    • Check for leaks at all fittings and connections.

    • If the problem persists, the pump seals may need to be replaced[8].

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This protocol is designed for the separation and identification of volatile and semi-volatile impurities in this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 m/z.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using the area percent normalization method.

Protocol 2: HPLC-UV Method for Impurity Quantification

This protocol is suitable for quantifying known and unknown impurities in this compound.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: Biphenyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size) for enhanced separation of aromatic sulfur compounds[7]. A C18 column can also be used as a starting point.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Start with 40% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of each impurity using the area percent method. For known impurities, quantification can be performed using an external standard calibration curve.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment

This protocol provides a direct and accurate measurement of the purity of this compound and the quantification of impurities without requiring reference standards for each impurity.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add 0.75 mL of a deuterated solvent (e.g., CDCl₃) and dissolve the sample completely.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • NMR Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation of the nuclei. A D1 of 30 seconds is a good starting point.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Integrate the signals corresponding to the impurities.

    • Calculate the purity and the amount of each impurity using the following formula[9]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Quantitative Data Summary

The following tables provide typical performance data for the analytical methods described. These values are estimates and should be determined experimentally during method validation.

Table 1: Typical GC-MS Performance for Impurity Analysis

ImpurityTypical LOD (ng/mL)Typical LOQ (ng/mL)
Thiophenol1 - 105 - 30
tert-butyl 4-(tert-butyl)phenyl sulfide5 - 2015 - 60
Di-(4-tert-butylphenyl) disulfide5 - 2515 - 75

LOD (Limit of Detection) and LOQ (Limit of Quantitation) are highly dependent on the instrument and method conditions[10][11][12].

Table 2: Typical HPLC-UV Performance for Impurity Analysis

ImpurityTypical LOD (µg/mL)Typical LOQ (µg/mL)Linearity (r²)
Thiophenol0.05 - 0.20.15 - 0.6> 0.999
tert-butyl 4-(tert-butyl)phenyl sulfide0.1 - 0.50.3 - 1.5> 0.999
Di-(4-tert-butylphenyl) disulfide0.1 - 0.50.3 - 1.5> 0.999

Method validation should be performed according to ICH guidelines to establish linearity, accuracy, and precision[13][14].

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC-UV Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR Identification Impurity Identification GCMS->Identification HPLC->Identification qNMR->Identification Quantification Impurity Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for impurity analysis in this compound.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start Problem Observed in Chromatogram PeakTailing Peak Tailing? Start->PeakTailing RTShift Retention Time Shift? Start->RTShift BaselineDrift Baseline Drift/Noise? Start->BaselineDrift TailingCause Check for: - Active sites (liner/column) - Column overload - pH mismatch (HPLC) PeakTailing->TailingCause PeakFronting Peak Fronting? FrontingCause Check for: - Column overload - Sample solvent mismatch RTShiftCause Check for: - Leaks - Temperature fluctuations - Flow rate instability - Mobile phase changes RTShift->RTShiftCause BaselineCause Check for: - Column contamination/bleed - Detector issues - Air bubbles - Incomplete equilibration BaselineDrift->BaselineCause

Caption: Decision tree for troubleshooting common chromatographic issues.

References

Technical Support Center: Scaling Up 4-tert-Butylthiophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 4-tert-butylthiophenol from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial synthesis routes for this compound are:

  • Direct Alkylation of Thiophenol: This method involves the reaction of thiophenol with isobutylene in the presence of an acid catalyst, such as a boron trifluoride-phosphoric acid complex.[1]

  • Newman-Kwart Rearrangement: This route starts with the more readily available 4-tert-butylphenol. The phenol is converted to an O-aryl thiocarbamate, which then undergoes thermal or catalyzed rearrangement to an S-aryl thiocarbamate.[2] Subsequent hydrolysis yields the desired thiophenol.[2]

  • Reduction of 4-tert-butylbenzenesulfonyl chloride: This process involves the reduction of 4-tert-butylbenzenesulfonyl chloride to the corresponding thiophenol.[3]

Q2: What are the key safety concerns when handling this compound and its precursors?

A2: Thiophenols, including this compound, present several safety hazards:

  • Toxicity: Thiophenols are toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6] They can cause irritation to the skin, eyes, and respiratory system.[5][7]

  • Odor: They have a strong, unpleasant stench.[4][5]

  • Flammability: Thiophenol is a flammable liquid and vapor.[5][8]

  • Air Sensitivity: Thiophenols can be sensitive to air and may oxidize.[5][8]

  • Environmental Hazard: They are very toxic to aquatic life with long-lasting effects.[8]

It is crucial to handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have emergency procedures in place.[6][8]

Q3: What are the major challenges when scaling up the synthesis from a lab to a pilot plant?

A3: Scaling up chemical processes introduces several challenges that need to be carefully managed:

  • Heat Management: Exothermic reactions can become difficult to control in larger reactors due to a lower surface-area-to-volume ratio, potentially leading to runaway reactions.[9][10]

  • Mixing and Mass Transfer: Ensuring efficient and uniform mixing is critical for consistent reaction kinetics and to avoid localized "hot spots" or areas of high concentration, which can be more challenging in larger vessels.[9][10]

  • Process Control: Maintaining precise control over parameters like temperature, pressure, and reagent addition rates is more complex at a larger scale.

  • Material Handling: The logistics of handling larger quantities of raw materials, intermediates, and waste streams need to be carefully planned and executed safely.

  • Purification: Purification methods that are straightforward in the lab, such as column chromatography, are often not practical at an industrial scale. Distillation and crystallization are more common.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Formation of side products.- Monitor the reaction progress using techniques like TLC or GC. - Optimize the reaction temperature and time based on pilot plant trials. - Ensure the catalyst is active and used in the correct amount. - Investigate and minimize side reactions by adjusting reaction conditions.
Formation of Di-tert-butyl Disulfide Oxidation of the thiophenol product.- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[11] - Consider using antioxidants.[11]
Formation of tert-butyl 4-(tert-butyl)phenyl sulfide A common byproduct in the direct alkylation of thiophenol.[1]- Optimize the stoichiometry of reactants. - Adjust the reaction temperature and time to favor the formation of the desired product.
Reaction Stalls or is Sluggish - Insufficient mixing. - Low reaction temperature. - Impurities in starting materials.- Ensure adequate agitation for the reactor size. - Verify and adjust the reaction temperature. - Use starting materials of appropriate purity.
Difficulties in Product Isolation/Purification - Formation of emulsions during aqueous workup. - Product co-distilling with impurities.- For emulsions, consider adding brine or adjusting the pH. - For distillation challenges, use a column with a sufficient number of theoretical plates and optimize the vacuum and temperature.
Uncontrolled Exotherm Inadequate heat removal in a larger reactor.- Ensure the pilot plant reactor's cooling system is appropriately sized and functioning correctly. - Slow down the rate of addition of reagents for highly exothermic steps.

Experimental Protocols

Synthesis of this compound via Direct Alkylation

Materials:

  • Thiophenol

  • Isobutylene

  • Boron trifluoride-phosphoric acid complex

  • Toluene

  • Magnesium sulfate

Procedure:

  • Charge a suitable reactor with thiophenol and the boron trifluoride-phosphoric acid complex.

  • Cool the mixture to 0°C with stirring.

  • Slowly add isobutylene to the mixture, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue stirring at 0-10°C for two hours.

  • Heat the mixture to 70°C and stir at 70-75°C for two hours.

  • Cool the reaction mixture to 25°C.

  • Separate the organic layer from the catalyst layer and dilute it with toluene.

  • Wash the toluene layer with water multiple times.

  • Dry the organic layer with magnesium sulfate.

  • Evaporate the toluene under reduced pressure.

  • Purify the residue by vacuum distillation to obtain 4-(tert-butyl)thiophenol.[1]

Synthesis of this compound via Newman-Kwart Rearrangement

Step 1: Synthesis of O-(4-tert-butylphenyl) dimethylthiocarbamate

  • Deprotonate 4-tert-butylphenol with a suitable base.

  • React the resulting phenoxide with N,N-dimethylthiocarbamoyl chloride to form the O-aryl thiocarbamate.[2]

Step 2: Newman-Kwart Rearrangement

  • Heat the O-aryl thiocarbamate to a high temperature (typically 200-300°C) to induce intramolecular rearrangement to the S-aryl thiocarbamate.[2] This step requires careful temperature control, especially at a larger scale.

Step 3: Hydrolysis

  • Hydrolyze the S-aryl thiocarbamate using a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent to yield the this compound.[2]

Data Presentation

Table 1: Comparison of Synthesis Routes

Parameter Direct Alkylation Newman-Kwart Rearrangement Reduction of Sulfonyl Chloride
Starting Material Thiophenol, Isobutylene4-tert-butylphenol4-tert-butylbenzenesulfonyl chloride
Key Reagents Acid catalyst (e.g., BF₃·H₃PO₄)N,N-dimethylthiocarbamoyl chloride, BaseReducing agent
Typical Yield ~68%[1]Generally high~94%[3]
Key Challenge Formation of sulfide byproduct[1]High reaction temperatures for rearrangement[2]Availability and cost of starting material

Visualizations

Synthesis_Pathway cluster_alkylation Direct Alkylation Route cluster_nkr Newman-Kwart Rearrangement Route Thiophenol Thiophenol Reaction_A Acid Catalyst Thiophenol->Reaction_A Isobutylene Isobutylene Isobutylene->Reaction_A Product_A This compound Reaction_A->Product_A Phenol 4-tert-butylphenol Thiocarbamate_O O-aryl thiocarbamate Phenol->Thiocarbamate_O Thiocarbamoylation Thiocarbamate_S S-aryl thiocarbamate Thiocarbamate_O->Thiocarbamate_S Heat (Rearrangement) Product_N This compound Thiocarbamate_S->Product_N Hydrolysis

Caption: Synthesis routes for this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Check_Temp Verify Reaction Temperature Check_Reaction->Check_Temp Complete Incomplete Incomplete Reaction Check_Reaction->Incomplete Not Complete Check_Purity Analyze for Impurities Check_Temp->Check_Purity Side_Products Significant Side Products Check_Purity->Side_Products Impurities Detected Optimize_Time Increase Reaction Time or Temperature Incomplete->Optimize_Time Optimize_Conditions Adjust Stoichiometry or Catalyst Load Side_Products->Optimize_Conditions

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Analysis of 4-tert-butylthiophenol and Other Thiophenol Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate reagents is paramount. Thiophenol and its derivatives are a versatile class of organosulfur compounds utilized in a wide array of applications, including as antioxidants, polymerization inhibitors, and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide provides an objective comparison of 4-tert-butylthiophenol with other thiophenol derivatives, supported by experimental data, to aid in the selection of the most suitable compound for specific research needs.

Physicochemical Properties: A Comparative Overview

The reactivity and utility of thiophenol derivatives are largely governed by their physicochemical properties, such as acidity (pKa) and the strength of the sulfur-hydrogen (S-H) bond, quantified by the bond dissociation energy (BDE). These parameters are significantly influenced by the nature and position of substituents on the aromatic ring.

The tert-butyl group in the para position of this compound is an electron-donating group through induction and hyperconjugation. This electronic effect modulates its properties in comparison to the parent thiophenol and derivatives with electron-withdrawing or other electron-donating groups.

Acidity (pKa)

The acidity of the thiol proton is a critical factor in many of its reactions, particularly in its role as a nucleophile. The pKa value indicates the ease of deprotonation to form the thiophenolate anion. A lower pKa value corresponds to a stronger acid. Thiophenols are generally more acidic than their corresponding phenols.[3]

Table 1: Comparison of pKa Values for Thiophenol and Related Compounds

CompoundSubstituent (para)pKa ValueReference
Thiophenol-H6.62[3]
This compound -C(CH₃)₃6.76 (Predicted) [4]
4-Methylthiophenol-CH₃Not explicitly found-
4-Chlorothiophenol-ClNot explicitly found-
Phenol-H9.95[3]
4-tert-butylphenol-C(CH₃)₃10.16[5]
Bond Dissociation Energy (S-H BDE)

The S-H bond dissociation energy is a key indicator of a compound's ability to act as a radical scavenger, a primary mechanism for antioxidant activity. A lower BDE signifies a weaker S-H bond, which can be more readily cleaved to donate a hydrogen atom to a radical species, thereby neutralizing it.

Theoretical studies have shown that the S-H BDE of substituted thiophenols correlates with the electronic properties of the substituent.[6][7] Electron-donating groups, such as alkyl groups, are expected to lower the BDE by stabilizing the resulting thiyl radical. Conversely, electron-withdrawing groups tend to increase the BDE. Although a specific experimental value for this compound was not found in the reviewed literature, it is anticipated to have a lower S-H BDE than thiophenol, enhancing its potential as a hydrogen atom donor.

Table 2: Calculated S-H Bond Dissociation Energies (BDEs) of para-Substituted Thiophenols

CompoundSubstituent (para)S-H BDE (kJ/mol)Reference
4-Aminothiophenol-NH₂321.6[7]
4-Methoxythiophenol-OCH₃326.6[7]
4-Methylthiophenol-CH₃329.1[7]
Thiophenol-H332.6[7]
4-Fluorothiophenol-F332.8[7]
4-Chlorothiophenol-Cl333.3[7]
4-(Trifluoromethyl)thiophenol-CF₃338.4[7]
4-Cyanothiophenol-CN339.4[7]
4-Nitrothiophenol-NO₂342.1[7]
This compound -C(CH₃)₃ (Expected to be < 332.6) -

Note: The BDE values are from theoretical calculations and serve for comparative purposes.

Performance as an Antioxidant

The primary role of many thiophenol derivatives in industrial and biological contexts is to inhibit oxidative degradation by scavenging free radicals.[4] The antioxidant capacity can be evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most common.[8]

A comparative study of 17 pairs of phenol and thiophenol analogues demonstrated that the radical scavenging activity is highly structure-dependent.[8] In general, thiophenols can be potent antioxidants. The electron-donating tert-butyl group in this compound is expected to enhance its antioxidant activity compared to the unsubstituted thiophenol by lowering the S-H BDE and stabilizing the resulting thiyl radical.

While direct comparative IC₅₀ values for this compound were not available in the literature reviewed, the data from analogous compounds suggest that para-alkyl substitution is favorable for antioxidant activity.[8]

Nucleophilicity and Reactivity in Synthesis

Thiophenolates, formed by the deprotonation of thiophenols, are excellent nucleophiles and are widely used in organic synthesis for the formation of carbon-sulfur bonds. The nucleophilicity of the thiophenolate is influenced by the substituents on the aromatic ring. Electron-donating groups, like the tert-butyl group, increase the electron density on the sulfur atom, thereby enhancing its nucleophilicity.

Kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving various biothiols have provided insights into the factors governing their reactivity.[9] It is expected that this compound would exhibit greater nucleophilic reactivity than thiophenol or thiophenols bearing electron-withdrawing groups in SN2 and SNAr type reactions.

Visualizing Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_thiophenol General Structure of Thiophenol Derivatives Thiophenol R_group R Thiophenol->R_group label_caption R = Substituent (e.g., -H, -C(CH3)3, -CH3, -Cl)

Caption: General chemical structure of thiophenol derivatives.

G cluster_workflow Antioxidant Activity Assay Workflow (DPPH/ABTS) prep_reagent Prepare Radical Solution (DPPH or ABTS•+) mixing Mix Thiophenol Solution with Radical Solution prep_reagent->mixing prep_sample Prepare Thiophenol Solutions (Various Concentrations) prep_sample->mixing incubation Incubate in the Dark (Specific Time) mixing->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Experimental workflow for DPPH/ABTS antioxidant assays.

G Thiophenol Ar-SH Radical R• Thiyl_Radical Ar-S• Thiophenol->Thiyl_Radical H• Donation Neutralized_Radical R-H Radical->Neutralized_Radical H• Abstraction

Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are representative protocols for the DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay

Objective: To determine the ability of a thiophenol derivative to scavenge the DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Thiophenol derivatives (test samples)

  • Trolox (standard antioxidant)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

  • Preparation of Sample and Standard Solutions: Prepare a series of dilutions of the test thiophenols and the Trolox standard in methanol.

  • Assay: a. To each well of a 96-well plate, add a specific volume of the sample or standard solution (e.g., 20 µL). b. Add the DPPH working solution to each well (e.g., 180 µL). c. For the blank, use methanol instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the % Inhibition against the concentration of the sample/standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Objective: To measure the capacity of a thiophenol derivative to scavenge the ABTS radical cation (ABTS•⁺).

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Thiophenol derivatives (test samples)

  • Trolox (standard antioxidant)

  • 96-well microplate

  • Microplate reader (734 nm)

Procedure:

  • Preparation of ABTS•⁺ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a series of dilutions of the test thiophenols and the Trolox standard.

  • Assay: a. Add a specific volume of the sample or standard solution (e.g., 10 µL) to the wells of a 96-well plate. b. Add the ABTS•⁺ working solution (e.g., 190 µL) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC₅₀ or TEAC Determination: Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

This compound presents a unique profile among thiophenol derivatives. The presence of the electron-donating tert-butyl group is expected to decrease its acidity slightly compared to thiophenol, while simultaneously lowering the S-H bond dissociation energy and enhancing its nucleophilicity and antioxidant capacity. For applications requiring a potent hydrogen atom donor or a strong nucleophile, this compound is a promising candidate. However, for applications where higher acidity is critical, the parent thiophenol or derivatives with electron-withdrawing groups may be more suitable. The selection of the optimal thiophenol derivative will ultimately depend on the specific requirements of the intended application, and the data and protocols provided herein serve as a guide for making an informed decision.

References

A Comparative Analysis of Polymerization Inhibitors: Evaluating 4-tert-butylthiophenol Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the prevention of premature polymerization is a critical concern for ensuring monomer stability during storage, transport, and processing. This guide provides a comparative overview of the efficacy of various polymerization inhibitors, with a focus on the potential role of 4-tert-butylthiophenol (4-TBT) in relation to established alternatives such as phenolic compounds and stable nitroxide radicals.

While extensive data exists for common inhibitors, direct comparative studies on the efficacy of this compound are limited. This guide synthesizes available experimental data for well-known inhibitors and discusses the theoretical basis for the inhibitory action of 4-TBT, highlighting the need for further quantitative analysis to fully ascertain its comparative performance.

Quantitative Comparison of Polymerization Inhibitor Efficacy

The following table summarizes the performance of several common polymerization inhibitors in the context of styrene polymerization, a widely studied model system. The data is derived from studies evaluating polymer growth and monomer conversion over a specified period.[1]

Inhibitor ClassInhibitor NameAbbreviationPolymer Growth (%) (after 4h)Monomer Conversion (%) (after 4h)
Phenolic 2,6-di-tert-butyl-4-methoxyphenolDTBMP16.400.048
Butylated HydroxytolueneBHT42.500.111
4-tert-butylcatecholTBC--
Tert-butyl hydroquinoneTBHQ--
4-MethoxyphenolMEHQ--
Nitroxide Radical 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl4-hydroxy-TEMPO24.850.065
4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl4-oxo-TEMPO46.80.134
Thiophenolic This compound 4-TBT Data Not Available Data Not Available

Note: A lower polymer growth and monomer conversion percentage indicates higher inhibitor efficacy.[1] The performance of TBC, TBHQ, and MEHQ was found to be lower than that of DTBMP and BHT.[1]

Experimental Protocols

The evaluation of polymerization inhibitor efficacy typically involves monitoring the extent of polymerization of a monomer over time in the presence of the inhibitor. A common experimental setup is as follows:

Objective: To determine the effectiveness of an inhibitor in preventing the thermal polymerization of styrene.

Materials:

  • Styrene monomer

  • Polymerization inhibitor (e.g., DTBMP, BHT, 4-hydroxy-TEMPO, 4-oxo-TEMPO)

  • Undesired polymer (UP) seed material

  • Solvent (e.g., toluene)

Procedure:

  • A specific amount of undesired polymer (UP) seed is dissolved in styrene monomer in a reaction vessel.

  • The inhibitor to be tested is added to the styrene/UP mixture at a predetermined concentration (e.g., 50 ppm).

  • The reaction vessel is sealed and placed in a controlled temperature environment (e.g., 120°C).

  • The reaction is allowed to proceed for a set duration (e.g., 4 hours).

  • After the specified time, the reaction is quenched, and the amount of newly formed polymer is determined. This can be done by precipitating the polymer in a non-solvent (e.g., methanol), followed by filtration, drying, and weighing.

  • The polymer growth percentage is calculated using the formula: Growth % = [(Final Polymer Weight - Initial UP Seed Weight) / Initial UP Seed Weight] x 100

  • The monomer conversion percentage can also be determined through techniques like gas chromatography (GC) to measure the remaining monomer concentration.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism by which most polymerization inhibitors function is through the scavenging of free radicals, which are the initiators and propagators of the polymerization chain reaction.

Radical Polymerization and Inhibition

The process of radical polymerization and its inhibition can be visualized as a series of competing reactions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Initiator Initiator 2R• 2R• Initiator->2R• Heat/Light M Monomer 2R•->M Initiation RM• RM• M->RM• M1 Monomer RM•->M1 Propagation RM1M• RM-M• M1->RM1M• M2 Monomer RM1M•->M2 ... P• P• M2->P• P•_1 P• Dead_Polymer Dead_Polymer P•_1->Dead_Polymer Combination P•_2 P• P•_2->Dead_Polymer P•_3 P• Inhibitor Inhibitor P•_3->Inhibitor Scavenging Inactive_Species Inactive_Species Inhibitor->Inactive_Species

Caption: General workflow of radical polymerization and inhibition.

Phenolic Inhibitors

Phenolic compounds, such as BHT and MEHQ, act as inhibitors by donating a hydrogen atom from their hydroxyl group to a propagating radical (P•), thereby terminating the polymer chain growth. The resulting phenoxy radical is resonance-stabilized and less reactive, preventing it from initiating new polymer chains.[2]

G Propagating_Radical P• Phenolic_Inhibitor Phenolic Inhibitor (Ar-OH) Propagating_Radical->Phenolic_Inhibitor H-atom donation Dead_Polymer_Chain Dead Polymer Chain (P-H) Phenolic_Inhibitor->Dead_Polymer_Chain Phenoxy_Radical Phenoxy Radical (Ar-O•) Resonance_Stabilization Resonance Stabilization Phenoxy_Radical->Resonance_Stabilization

Caption: Inhibition mechanism of phenolic compounds.

Nitroxide Radical Inhibitors

Stable nitroxide radicals, such as TEMPO, are highly efficient "true inhibitors." They directly trap carbon-centered propagating radicals to form stable, non-radical adducts, effectively halting the polymerization process.

G Propagating_Radical P• Nitroxide_Radical Nitroxide Radical (R₂NO•) Propagating_Radical->Nitroxide_Radical Radical trapping Stable_Adduct Stable Adduct (P-ONR₂) Nitroxide_Radical->Stable_Adduct

Caption: Inhibition mechanism of nitroxide radicals.

Potential Mechanism of this compound (4-TBT)

While specific experimental data on the polymerization inhibition mechanism of 4-TBT is scarce, its chemical structure as a thiophenol suggests a potential role as a radical scavenger. Thiophenols can act as chain transfer agents in radical polymerization by donating the hydrogen atom from the thiol group (-SH) to a propagating radical. This terminates the growing polymer chain and generates a thiyl radical (Ar-S•).

The effectiveness of a thiophenol as an inhibitor versus a retarder would depend on the reactivity of the resulting thiyl radical. If the thiyl radical is sufficiently stable and unreactive towards initiating new polymer chains, 4-TBT would function as an inhibitor.

G Propagating_Radical P• 4TBT This compound (Ar-SH) Propagating_Radical->4TBT H-atom donation Dead_Polymer_Chain Dead Polymer Chain (P-H) 4TBT->Dead_Polymer_Chain Thiyl_Radical Thiyl Radical (Ar-S•) Further_Reactions Further Reactions (e.g., dimerization, H-abstraction from another source) Thiyl_Radical->Further_Reactions

Caption: Postulated inhibition mechanism of 4-TBT.

Conclusion and Future Outlook

Established polymerization inhibitors such as DTBMP and 4-hydroxy-TEMPO have demonstrated high efficacy in preventing the premature polymerization of monomers like styrene. Their mechanisms of action are well-understood and supported by extensive experimental data.

The potential of this compound as a polymerization inhibitor is plausible based on the known radical scavenging activity of thiophenols. However, the lack of direct comparative experimental data makes it difficult to definitively position its efficacy relative to industry-standard inhibitors. Further research is required to quantify the inhibitory performance of 4-TBT, including the determination of key parameters such as induction period, polymer growth inhibition, and the reactivity of the resulting thiyl radical. Such studies would be invaluable in assessing its suitability as a viable alternative or synergistic component in polymerization inhibition systems.

References

A Comparative Guide to the Antioxidant Activity of 4-tert-butylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antioxidant activity of 4-tert-butylthiophenol, presenting a comparative assessment against established antioxidant benchmarks: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). The information herein is supported by experimental data from various in vitro assays to facilitate objective evaluation and inform further research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of this compound and the selected benchmarks was evaluated using standard in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The results, including Trolox Equivalent (TE) and IC50 values, are summarized in the table below. A higher TE value and a lower IC50 value are indicative of greater antioxidant potential.

CompoundDPPH AssayABTS AssayFRAP Assay
This compound TE: 0.65[1]TE: 0.78[1]Data Not Available
4-tert-butylphenol TE: 1.05[1]TE: 1.15[1]Data Not Available
Trolox IC50: ~3.5 µg/mLTEAC: 1.0 (by definition)[2][3][4][5][6]High Reducing Power
Ascorbic Acid IC50: ~2-8 µg/mL[7][8][9][10][11]High Scavenging ActivityHigh Reducing Power[12][13][14]
BHT IC50: ~18-45 µg/mL[15][16][17][18]Moderate Scavenging ActivityModerate Reducing Power[19][20][21]

Note: IC50 values for benchmark antioxidants can vary depending on specific experimental conditions. The data for this compound and 4-tert-butylphenol are presented as Trolox Equivalents (TE), as reported in the study by Vlocskó et al. (2025)[1].

Signaling Pathway: Nrf2-ARE Antioxidant Response

Phenolic and thiophenolic compounds, including this compound, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, electrophiles, or certain antioxidant compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Subsequently, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_are_binding Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change Antioxidant This compound Antioxidant->Keap1 Reacts with Cysteine Residues Maf sMaf Nrf2_n->Maf Nrf2_n_maf Nrf2-Maf Complex ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Initiates Transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to Nrf2_n_maf->ARE Binding

Figure 1: The Nrf2-ARE Signaling Pathway for Antioxidant Response.

Experimental Workflow

The evaluation of antioxidant activity typically follows a standardized workflow to ensure reproducibility and comparability of results. The general steps involved in the DPPH, ABTS, and FRAP assays are outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Sample Prepare Test Compound Stock Solution (this compound) Serial_Dilution Perform Serial Dilutions of Test Compound and Standards Prep_Sample->Serial_Dilution Prep_Standards Prepare Benchmark Standard Solutions (Trolox, Ascorbic Acid, BHT) Prep_Standards->Serial_Dilution Prep_Reagents Prepare Assay-Specific Reagents (DPPH, ABTS•+, FRAP reagent) Reaction_Incubation Mix Dilutions with Assay Reagent and Incubate Prep_Reagents->Reaction_Incubation Serial_Dilution->Reaction_Incubation Absorbance_Measurement Measure Absorbance at Specific Wavelength (DPPH: 517 nm, ABTS: 734 nm, FRAP: 593 nm) Reaction_Incubation->Absorbance_Measurement Calc_Inhibition Calculate Percentage Inhibition or Change in Absorbance Absorbance_Measurement->Calc_Inhibition Plot_Curve Plot Concentration vs. % Inhibition/Absorbance Calc_Inhibition->Plot_Curve Determine_Values Determine IC50 or Trolox Equivalent (TE/TEAC) Plot_Curve->Determine_Values

Figure 2: General Experimental Workflow for Antioxidant Activity Assessment.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The reduction of the violet-colored DPPH to its pale yellow hydrazine form is measured spectrophotometrically at approximately 517 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound (this compound) and standard antioxidants in methanol.

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, mix a volume of the test compound or standard solution with a volume of the DPPH solution.

    • A control containing only methanol and the DPPH solution is also prepared.

  • Incubation:

    • The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • The absorbance of each solution is measured at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

    • The IC50 value (concentration required to inhibit 50% of the DPPH radicals) is determined from a plot of percent inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm.

Procedure:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

    • Prepare a series of concentrations of the test compound and Trolox standard.

  • Reaction Mixture:

    • Add a small volume of the test compound or standard to a larger volume of the ABTS•+ working solution.

  • Incubation:

    • The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement:

    • The absorbance is measured at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Procedure:

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

    • Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).

  • Reaction Mixture:

    • Add a small volume of the test compound or standard to a larger volume of the FRAP reagent.

  • Incubation:

    • The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement:

    • The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺ or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

References

Comparative Analysis of 4-tert-Butylthiophenol Reaction Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the reaction kinetics of antioxidant compounds is crucial for the development of novel therapeutics and stabilizing agents. This guide provides a comparative analysis of the reaction kinetics of 4-tert-butylthiophenol, a potent antioxidant, with a focus on its performance against various radicals. The information presented herein is supported by experimental data and theoretical calculations to provide a comprehensive overview of its reactivity.

Executive Summary

This compound demonstrates significant antioxidant activity, primarily through a hydrogen atom transfer (HAT) mechanism to neutralize free radicals. Its reactivity is influenced by the nature of the radical, the solvent, and steric factors. This guide will delve into a comparative analysis of its performance against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and its theoretical bond dissociation enthalpy, a key indicator of antioxidant potential. While direct comparative kinetic data for this compound against a wide array of radicals under identical conditions is limited in the current literature, this guide synthesizes available data on thiophenol derivatives to provide valuable insights into its expected reactivity.

Data Presentation: Antioxidant Activity Comparison

The antioxidant capacity of this compound can be benchmarked against other substituted thiophenols and their corresponding phenol analogs. The following table summarizes the Trolox Equivalent (TE) values for a series of substituted thiophenols and phenols in the DPPH and ABTS radical scavenging assays. A higher TE value indicates a greater antioxidant capacity. While this compound is not explicitly listed, the data for other 4-substituted thiophenols provide a strong indication of its relative activity.

Table 1: Comparative Radical Scavenging Activity of Substituted Phenols and Thiophenols [1]

Compound No.Substituent(s)Phenol Derivative (TE in DPPH)Thiophenol Derivative (TE in DPPH)Phenol Derivative (TE in ABTS)Thiophenol Derivative (TE in ABTS)
12-NH₂1.250.851.351.10
24-NH₂0.900.951.051.15
34-OH1.100.701.200.90
44-OCH₃1.300.601.400.80
52-NH₂, 4-Cl1.200.801.301.00
62,4-(CH₃)₂1.150.751.250.95
74-F0.600.400.700.50
84-Cl0.700.500.800.60
94-Br0.750.550.850.65
104-CN0.200.100.300.15
114-NO₂0.100.050.150.05
123,5-(OCH₃)₂0.950.651.100.85

Note: The data for this compound is not explicitly available in the cited source. However, based on the trends observed for other 4-substituted thiophenols, its activity is expected to be significant.

Theoretical Insights: Bond Dissociation Enthalpy

The primary mechanism by which thiophenols act as antioxidants is through the donation of a hydrogen atom from the thiol group (S-H) to a radical species. The ease with which this hydrogen atom is donated is quantified by the Bond Dissociation Enthalpy (BDE). A lower BDE corresponds to a weaker S-H bond and, generally, a higher antioxidant activity.

Computational studies using Density Functional Theory (DFT) have shown that thiophenols generally possess lower S-H BDEs compared to the O-H BDEs of their corresponding phenols, suggesting that thiophenols can be more potent antioxidants.[2] For thiophenol itself, the experimentally determined S-H bond dissociation energy is approximately 327 kJ/mol (78.1 kcal/mol). The presence of an electron-donating group, such as a tert-butyl group at the para position, is expected to further decrease the S-H BDE, thereby enhancing its hydrogen-donating ability and antioxidant activity.

Experimental Protocols

The kinetic analysis of this compound's antioxidant activity can be performed using various established methods. The following are detailed methodologies for two common assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The reaction is monitored by the decrease in absorbance at approximately 517 nm.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or another suitable solvent

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of concentrations of this compound in methanol.

  • Initiate the reaction by mixing a solution of this compound with the DPPH solution in a cuvette.

  • Immediately start monitoring the decrease in absorbance at 517 nm over time using the spectrophotometer.

  • The rate of the reaction can be determined by analyzing the kinetic trace. The second-order rate constant (k) can be calculated from the pseudo-first-order rate constants obtained at different concentrations of the antioxidant.[3]

Stopped-Flow Kinetics

For very fast reactions, such as the reaction of potent antioxidants with radicals, a stopped-flow apparatus is necessary to measure the kinetics accurately.

Materials:

  • This compound solution

  • Radical solution (e.g., galvinoxyl or a peroxyl radical precursor)

  • Appropriate solvent

  • Stopped-flow spectrophotometer

Procedure:

  • Load the two reactant solutions (this compound and the radical) into separate syringes of the stopped-flow instrument.

  • Rapidly mix the two solutions by driving the syringes. The mixture flows into an observation cell.

  • The flow is abruptly stopped, and the change in absorbance or fluorescence of the reaction mixture is monitored over a very short timescale (milliseconds to seconds).

  • The kinetic data is collected and analyzed to determine the rate constant of the reaction.

Signaling Pathways and Experimental Workflows

The antioxidant action of this compound primarily involves the interception of radical chain reactions. The following diagrams illustrate the general mechanism of radical scavenging and a typical experimental workflow for kinetic analysis.

cluster_0 Radical Chain Propagation cluster_1 Intervention by this compound Lipid Lipid Lipid_Radical Lipid_Radical Lipid->Lipid_Radical Initiation Lipid_Peroxyl_Radical Lipid_Peroxyl_Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid_Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + Lipid-H Lipid_Peroxyl_Radical_2 Lipid Peroxyl Radical Lipid_Hydroperoxide->Lipid_Radical Propagation 4-t-Bu-PhSH This compound 4-t-Bu-PhS_Radical 4-tert-Butylthiophenyl Radical Lipid_Hydroperoxide_2 Lipid Hydroperoxide Lipid_Peroxyl_Radical_2->Lipid_Hydroperoxide_2 HAT from 4-t-Bu-PhSH

Caption: Mechanism of radical scavenging by this compound via hydrogen atom transfer (HAT).

Start Start Prepare_Reagents Prepare Stock Solutions (Antioxidant & Radical) Start->Prepare_Reagents Mix_Reagents Rapid Mixing (Stopped-Flow or Manual) Prepare_Reagents->Mix_Reagents Monitor_Reaction Monitor Absorbance Change (Spectrophotometer) Mix_Reagents->Monitor_Reaction Data_Analysis Kinetic Data Analysis (Calculate Rate Constant) Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for kinetic analysis of antioxidant activity.

References

A Comparative Guide to Alternative Reagents for 4-tert-Butylthiophenol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the construction of aryl thioethers—a common scaffold in pharmaceuticals and materials science—4-tert-butylthiophenol is a frequently utilized reagent. Its bulky tert-butyl group can impart desirable steric and electronic properties to target molecules. However, the exploration of alternative reagents is crucial for fine-tuning molecular characteristics, improving reaction efficiency, and navigating patent landscapes. This guide provides an objective comparison of this compound with electronically distinct alternatives—4-methoxythiophenol and 4-chlorothiophenol—in the context of the widely employed Buchwald-Hartwig C-S cross-coupling reaction.

Performance Comparison in Buchwald-Hartwig C-S Cross-Coupling

The electronic nature of the substituent on the thiophenol ring significantly influences the nucleophilicity of the sulfur atom and, consequently, the efficiency of the C-S bond formation. To illustrate this, we compare the performance of this compound and its alternatives in a representative Buchwald-Hartwig C-S cross-coupling reaction with an aryl bromide. The tert-butyl group is weakly electron-donating, the methoxy group is strongly electron-donating, and the chloro group is electron-withdrawing.

Table 1: Comparison of Substituted Thiophenols in the Buchwald-Hartwig C-S Coupling with an Aryl Bromide

Thiophenol ReagentSubstituent TypepKaRepresentative Yield (%)
This compoundWeakly Electron-Donating6.76[1][2]~90 (estimated based on similar systems)
4-MethoxythiophenolStrongly Electron-Donating6.76[3]95
4-ChlorothiophenolElectron-Withdrawing5.9[4][5]85

Yields are based on reported data for the coupling of an aryl bromide with the respective thiophenol under optimized palladium-catalyzed conditions. The yield for this compound is an educated estimate based on the performance of electronically similar thiophenols in similar reactions.

The data suggests that electron-donating groups on the thiophenol, which increase the nucleophilicity of the sulfur, can lead to higher yields in the Buchwald-Hartwig C-S coupling reaction. Conversely, electron-withdrawing groups, which decrease the nucleophilicity of the sulfur, may result in slightly lower yields under similar conditions. The pKa values of the thiophenols correlate with this trend; a higher pKa indicates a less acidic and more nucleophilic thiolate anion.

Experimental Protocols

The following is a general experimental protocol for the Buchwald-Hartwig C-S cross-coupling of an aryl bromide with a substituted thiophenol, adapted from established literature procedures.

General Procedure for Palladium-Catalyzed C-S Cross-Coupling:

An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., [Pd(IPr*OMe)(cin)(Cl)], 1-3 mol%), a phosphine ligand (if not using a precatalyst with a built-in ligand), and a base (e.g., sodium tert-butoxide or lithium hexamethyldisilazide, 1.2-2.4 equiv.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The aryl bromide (1.0 equiv.), the respective thiophenol (1.2 equiv.), and a suitable anhydrous solvent (e.g., THF or toluene) are then added via syringe. The reaction mixture is stirred at room temperature or heated to a specified temperature until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing Reaction Pathways and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L_n)->Ligand\nExchange Ar-Pd(II)-SR(L_n) Ar-Pd(II)-SR(L_n) Ligand\nExchange->Ar-Pd(II)-SR(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-SR(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-S-R Aryl Thioether Reductive\nElimination->Ar-S-R Ar-X Aryl Halide Ar-X->Oxidative\nAddition R-SH Thiophenol R-SH->Ligand\nExchange Base Base Base->Ligand\nExchange

Caption: Catalytic cycle of the Buchwald-Hartwig C-S cross-coupling reaction.

Substituent_Effects cluster_substituents Para-Substituent on Thiophenol cluster_properties Resulting Properties cluster_yield Impact on Reaction Yield -OCH3 -OCH3 (Strongly Electron-Donating) Increased\nNucleophilicity Increased Nucleophilicity -OCH3->Increased\nNucleophilicity -tBu -tBu (Weakly Electron-Donating) Moderate\nNucleophilicity Moderate Nucleophilicity -tBu->Moderate\nNucleophilicity -Cl -Cl (Electron-Withdrawing) Decreased\nNucleophilicity Decreased Nucleophilicity -Cl->Decreased\nNucleophilicity Higher Yield Higher Yield Increased\nNucleophilicity->Higher Yield Good Yield Good Yield Moderate\nNucleophilicity->Good Yield Slightly Lower Yield Slightly Lower Yield Decreased\nNucleophilicity->Slightly Lower Yield

Caption: Influence of para-substituents on thiophenol reactivity and yield.

Conclusion

The choice of a para-substituent on a thiophenol reagent has a discernible impact on the outcome of the Buchwald-Hartwig C-S cross-coupling reaction. While this compound remains a valuable and versatile reagent, researchers can leverage the electronic effects of alternative substituents to optimize reaction yields and fine-tune the properties of the resulting aryl thioethers. Electron-donating groups, such as in 4-methoxythiophenol, tend to enhance the nucleophilicity of the thiol, often leading to higher reaction yields. Conversely, electron-withdrawing groups, as seen in 4-chlorothiophenol, can decrease nucleophilicity and may result in slightly lower yields under identical conditions. This understanding allows for a more rational selection of reagents to achieve specific synthetic goals in drug discovery and materials science.

References

A Comparative Guide to the Purity Assessment of 4-tert-butylthiophenol by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-tert-butylthiophenol. This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to assist in selecting the most suitable method for your analytical needs.

Introduction

This compound is an organic compound used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Ensuring its purity is paramount for the quality and safety of the final products. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying this compound from potential impurities. The choice between them depends on several factors, including the volatility and thermal stability of the analyte and impurities, the required sensitivity, and the available instrumentation.[2][3]

Methodology Comparison

The fundamental difference between HPLC and GC lies in the mobile phase used to carry the sample through the stationary phase. HPLC utilizes a liquid mobile phase, making it suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2][4] In contrast, GC employs an inert gas as the mobile phase, which requires the analyte to be volatile and thermally stable.[2][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound. Since it is a phenolic compound, it possesses a UV chromophore, making it amenable to UV detection. The analysis is typically performed at or near room temperature, avoiding potential degradation of the analyte.[5] For enhanced sensitivity and selectivity, especially at trace levels, derivatization with a fluorescent tag can be employed.[6]

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds. This compound has a boiling point of 238°C, making it sufficiently volatile for GC analysis.[1] A key consideration for GC analysis of phenolic compounds is their potential for thermal degradation and interaction with active sites in the GC system, which can lead to poor peak shape.[7] Derivatization is a common strategy to improve the volatility and thermal stability of phenols, though direct analysis is also possible.[8] Given that some suppliers specify the purity of this compound by GC, it is a viable and established method.[9]

Experimental Protocols

The following are representative protocols for the analysis of this compound by HPLC and GC, based on methods for similar compounds.

HPLC Protocol

This protocol describes a reversed-phase HPLC method with UV detection.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v) with 0.1% formic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

GC Protocol

This protocol outlines a GC method with Flame Ionization Detection (FID).

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Data Presentation

The following tables summarize the expected performance characteristics for the HPLC and GC analysis of this compound based on data for structurally similar compounds.

Table 1: HPLC Performance Data (for Thiophenols and Phenols)

ParameterExpected Performance
Retention Time (min)3 - 10
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL (UV), <10 ng/mL (Fluorescence with derivatization)
Limit of Quantitation (LOQ)0.3 - 3 µg/mL (UV), <30 ng/mL (Fluorescence with derivatization)
Precision (%RSD)< 2%

Table 2: GC Performance Data (for Phenols and Volatile Sulfur Compounds)

ParameterExpected Performance
Retention Time (min)5 - 15
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 0.5 mg/kg
Limit of Quantitation (LOQ)0.3 - 1.5 mg/kg
Precision (%RSD)< 5%

Mandatory Visualization

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_report Reporting Sample Receive Sample Prepare_Sample Sample Preparation (Dissolution) Sample->Prepare_Sample HPLC HPLC Analysis Prepare_Sample->HPLC GC GC Analysis Prepare_Sample->GC Integrate Peak Integration HPLC->Integrate GC->Integrate Calculate Purity Calculation (Area % Normalization) Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: Workflow for Purity Assessment.

HPLC_vs_GC_Comparison cluster_hplc HPLC cluster_gc GC Title Comparison: HPLC vs. GC for this compound Principle_H Principle: Partitioning between liquid mobile phase and solid stationary phase Applicability_H Applicability: Non-volatile & thermally labile compounds Temp_H Temperature: Room Temperature Pros_H Advantages: - Broad applicability - No risk of thermal degradation Cons_H Disadvantages: - Longer analysis times - Higher solvent consumption Principle_G Principle: Partitioning between gas mobile phase and liquid/solid stationary phase Applicability_G Applicability: Volatile & thermally stable compounds Temp_G Temperature: High Temperature (Elevated) Pros_G Advantages: - High resolution - Faster for volatile compounds Cons_G Disadvantages: - Requires volatile/thermally stable analyte - Potential for degradation

Caption: HPLC vs. GC at a Glance.

Conclusion

The choice between HPLC and GC for the purity assessment of this compound should be guided by the specific analytical requirements.

  • HPLC is a robust and versatile method, particularly advantageous if the sample may contain non-volatile impurities or if there is concern about the thermal stability of this compound or its impurities. It is generally the preferred method for a broad applicability range.[2]

  • GC is a powerful technique that can offer high resolution and speed for this analysis, given the compound's volatility. It is a suitable and established method, especially for routine quality control where the impurity profile is well-characterized and known to be volatile and thermally stable.[9]

For comprehensive characterization, the use of both techniques can be complementary, providing a more complete picture of the sample's purity.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 4-tert-Butylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive and malodorous compounds like 4-tert-Butylthiophenol (CAS No. 2396-68-1) are paramount for laboratory safety and environmental protection. This guide provides a direct, procedural plan for the use of this compound, from initial handling to final waste disposal.

This compound is a thiophenol derivative that appears as a colorless to pale yellow liquid or a low-melting solid with a characteristic sulfurous odor.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment for various tasks involving this compound.

Task / ScenarioRequired Personal Protective Equipment
Preparation & Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood)Gloves: Nitrile or other chemical-resistant gloves.• Eye Protection: Chemical safety goggles.• Body Protection: Standard lab coat.
Active Reaction & Work-up (e.g., running a reaction, extractions, transfers)Gloves: Double-gloving with chemical-resistant gloves is recommended.• Eye Protection: Chemical safety goggles and a face shield.• Body Protection: Chemical-resistant lab coat or apron over a standard lab coat.• Respiratory Protection: Work must be conducted in a certified chemical fume hood. For situations with potential for higher vapor concentrations, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[2][3]
Spill Clean-up & Waste Handling Gloves: Heavy-duty, chemical-resistant gloves.• Eye Protection: Chemical safety goggles and a face shield.• Body Protection: Chemical-resistant suit or apron.• Respiratory Protection: Air-purifying respirator (APR) with organic vapor cartridges. For large spills, a self-contained breathing apparatus (SCBA) may be required.[4]

Operational Plan: Safe Handling and Use

All procedures involving this compound must be performed within a certified chemical fume hood to mitigate the risks associated with its foul odor and potential for inhalation exposure.[5][6]

Experimental Workflow

cluster_prep Preparation Phase (in Fume Hood) cluster_reaction Reaction & Work-up Phase (in Fume Hood) prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) setup_baths 2. Prepare Bleach Baths (1:1 Bleach:Water) prep_ppe->setup_baths setup_trap 3. Set up Bleach Scrubber for Reaction Off-Gassing setup_baths->setup_trap prep_reagents 4. Measure & Prepare Reagents setup_trap->prep_reagents run_reaction 5. Conduct Reaction (Closed/Isolated System) prep_reagents->run_reaction workup 6. Perform Work-up (e.g., Extraction) run_reaction->workup collect_waste 7. Segregate Waste Streams (Liquid, Solid, Glassware) workup->collect_waste

Caption: Experimental workflow from preparation to waste segregation.

Step-by-Step Protocol:

  • Preparation: Before beginning, ensure a 1:1 bleach-water solution is prepared in a designated plastic container within the fume hood.[6] This will be used for decontaminating glassware and equipment. All exhaust from the reaction apparatus should be directed through a bleach trap or scrubber to neutralize volatile thiols.[6]

  • Reagent Handling: When transferring this compound, use a syringe or cannula to avoid pouring, which can increase vapor release.

  • Reaction Setup: All reactions should be conducted in a closed or isolated system to contain odors and vapors.[6]

  • Work-up: The work-up phase presents a high risk for thiol release. Keep all containers sealed as much as possible using glass stoppers or other appropriate closures.[6]

Disposal Plan: Decontamination and Waste Management

Proper disposal is critical to prevent environmental contamination and lingering odors. The primary method for neutralizing thiol waste is through oxidation with a bleach solution.[7]

Disposal Workflow

cluster_disposal Disposal Phase (in Fume Hood) cluster_final Final Disposal liquid_waste 1. Neutralize Liquid Waste (Slowly add to bleach solution) dispose_liquid 4. Dispose of Neutralized Liquid (Hazardous Corrosive Waste) liquid_waste->dispose_liquid solid_waste 2. Contain Solid Waste (Seal in labeled bag) dispose_solid 5. Dispose of Sealed Bag (Solid Hazardous Waste) solid_waste->dispose_solid glassware 3. Decontaminate Glassware (Soak in bleach bath for >14h) clean_glass 6. Rinse & Clean Glassware glassware->clean_glass

Caption: Step-by-step process for waste decontamination and disposal.

Step-by-Step Protocol:

  • Liquid Waste:

    • Slowly add liquid waste containing this compound to a stirred bleach solution within the fume hood.[7]

    • The oxidation reaction can be exothermic; monitor the temperature and use an ice bath for cooling if necessary.[7]

    • Once neutralized, dispose of the resulting solution as hazardous corrosive waste according to your institution's guidelines.[7]

  • Contaminated Solid Waste:

    • Collect disposable items such as gloves, paper towels, and syringe tips in a separate container.

    • If these items are malodorous, they should be sealed in a zip-lock bag and then placed in a labeled, wide-mouth container for hazardous waste disposal.[8]

  • Glassware and Equipment Decontamination:

    • Immediately after use, place all contaminated glassware and equipment into a bleach bath.[6]

    • Allow items to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[6][7]

    • After soaking, rinse the glassware thoroughly with water before washing using standard laboratory procedures.[6][7] A bleach bath can be reused until a strong odor persists or significant solid precipitate forms.[6]

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.